molecular formula C16H17FN6O3 B10858040 Atinvicitinib CAS No. 2169273-59-8

Atinvicitinib

Cat. No.: B10858040
CAS No.: 2169273-59-8
M. Wt: 360.34 g/mol
InChI Key: PRQMBGDYXWVEHE-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atinvicitinib is a useful research compound. Its molecular formula is C16H17FN6O3 and its molecular weight is 360.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2169273-59-8

Molecular Formula

C16H17FN6O3

Molecular Weight

360.34 g/mol

IUPAC Name

1-[(3R,4S)-4-cyanooxan-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridinyl)amino]pyrazole-4-carboxamide

InChI

InChI=1S/C16H17FN6O3/c1-25-14-5-10(4-13(17)21-14)20-16-11(15(19)24)7-23(22-16)12-8-26-3-2-9(12)6-18/h4-5,7,9,12H,2-3,8H2,1H3,(H2,19,24)(H,20,21,22)/t9-,12+/m1/s1

InChI Key

PRQMBGDYXWVEHE-SKDRFNHKSA-N

Isomeric SMILES

COC1=NC(=CC(=C1)NC2=NN(C=C2C(=O)N)[C@H]3COCC[C@@H]3C#N)F

Canonical SMILES

COC1=NC(=CC(=C1)NC2=NN(C=C2C(=O)N)C3COCCC3C#N)F

Origin of Product

United States

Foundational & Exploratory

Atinvicitinib's Mechanism of Action: A Deep Dive into Selective JAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

RAHWAY, N.J., Nov. 27, 2025 – Atinvicitinib is an investigational veterinary drug candidate identified as a potent and selective second-generation Janus kinase (JAK) inhibitor.[1][2] Its primary mechanism of action centers on the specific inhibition of JAK1, a key enzyme in the signaling pathways of numerous cytokines implicated in inflammation, pruritus (itching), and allergic responses.[3][4] This targeted approach allows for the modulation of the immune response without the broader immunosuppression that may be associated with less selective JAK inhibitors.[2] Currently under development for the treatment of atopic dermatitis in dogs, this compound offers a promising therapeutic avenue for managing this complex and often chronic condition.

Core Mechanism: Targeting the JAK/STAT Pathway

The Janus kinase and Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade utilized by a multitude of cytokines to transmit extracellular signals into the cell nucleus, ultimately leading to changes in gene expression. This pathway is integral to the regulation of immune responses, and its dysregulation is a hallmark of many inflammatory and autoimmune diseases, including atopic dermatitis.

This compound exerts its therapeutic effect by selectively binding to and inhibiting the activity of JAK1. This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, which are crucial for the downstream signaling of various pro-inflammatory and pruritogenic cytokines. By disrupting this signaling cascade at the level of JAK1, this compound effectively dampens the inflammatory response and alleviates the clinical signs associated with atopic dermatitis, most notably pruritus.

The selectivity of this compound for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature of its pharmacological profile. This selectivity is significant because while JAK1 is heavily involved in inflammatory cytokine signaling, other JAKs play crucial roles in other physiological processes, such as hematopoiesis (mediated by JAK2) and the function of certain lymphocytes (mediated by JAK3). By preferentially targeting JAK1, this compound aims to minimize off-target effects and provide a more favorable safety profile.

Quantitative Analysis of Kinase Inhibition

The selectivity of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values demonstrating its high potency against JAK1 and significantly lower activity against other JAK isoforms.

Kinase TargetThis compound IC50 (nM)
JAK10.4
JAK26
TYK213
JAK31130
Data sourced from in vitro kinase inhibition assays.

These data indicate that this compound is approximately 15 times more selective for JAK1 than for JAK2, 32.5 times more selective than for TYK2, and over 2800 times more selective than for JAK3, highlighting its potent and specific inhibitory action on its primary target.

Downstream Signaling and Cytokine Modulation

In canine atopic dermatitis, a complex interplay of cytokines contributes to the characteristic inflammation and pruritus. Key cytokines implicated in the pathogenesis of this disease, such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), Interleukin-31 (IL-31), and Interferon-gamma (IFN-γ), rely on the JAK/STAT pathway for their signal transduction. Many of these cytokines utilize JAK1 in their receptor complexes. By inhibiting JAK1, this compound is believed to disrupt the signaling of these critical mediators, thereby reducing the downstream inflammatory cascade and the sensation of itch.

Visualizing the Mechanism of Action

The following diagrams illustrate the JAK/STAT signaling pathway and a representative experimental workflow for assessing kinase inhibitor selectivity.

Atinvicitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_A JAK1 Receptor->JAK1_A 2. Activation JAK_Partner JAK Partner (JAK2/TYK2) Receptor->JAK_Partner STAT_inactive STAT (inactive) JAK1_A->STAT_inactive 3. Phosphorylation This compound This compound This compound->JAK1_A Inhibition STAT_active pSTAT (active) STAT_inactive->STAT_active Gene_Expression Gene Expression (Inflammation & Pruritus) STAT_active->Gene_Expression 4. Dimerization & Translocation Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (JAK1, JAK2, etc.) - Substrate (e.g., peptide) - ATP - this compound (serial dilutions) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound dilutions and controls into microplate wells Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add kinase and substrate mixture to each well Dispense_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate kinase reaction by adding ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at a controlled temperature (e.g., 30°C) for a defined period Initiate_Reaction->Incubate Stop_Reaction Stop the reaction and add detection reagents Incubate->Stop_Reaction Measure_Signal Measure signal (e.g., luminescence, fluorescence) using a plate reader Stop_Reaction->Measure_Signal Analyze_Data Analyze data to determine IC50 values Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Atinvicitinib: A Technical Overview of its JAK1 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atinvicitinib is a second-generation Janus kinase (JAK) inhibitor currently under investigation as a veterinary medicinal product for conditions such as atopic dermatitis in dogs.[1] As a member of the pyrazole compound family, its therapeutic potential is rooted in its specific inhibition of the JAK-STAT signaling pathway, which is crucial in mediating immune responses, inflammation, and allergic reactions.[2][3] This technical guide provides an in-depth analysis of this compound's selectivity profile, with a focus on its high affinity for JAK1. The document details its quantitative inhibitory activity, outlines common experimental protocols for kinase selectivity profiling, and visualizes key concepts through diagrams.

Quantitative Selectivity Profile

This compound demonstrates a high degree of selectivity for JAK1 over other members of the Janus kinase family (JAK2, JAK3, and TYK2).[1][4] This selectivity is critical as it minimizes the interference with signaling pathways dependent on other JAKs, such as those involved in hematopoiesis and other essential immune functions, contributing to a more favorable safety profile.

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) values against each JAK family member. The data clearly indicates a potent and preferential inhibition of JAK1.

Table 1: this compound IC50 Values for JAK Family Kinases

Kinase TargetIC50 (nM)
JAK10.4
JAK26
TYK213
JAK31130
Data sourced from biochemical assays.

Based on these values, this compound is reported to be at least 10-fold more selective for JAK1 compared to JAK2, JAK3, and TYK2.

Experimental Protocols for Kinase Selectivity Profiling

While the specific, detailed protocols used for this compound are proprietary, this section outlines the standard methodologies employed in the pharmaceutical industry to determine the selectivity profile of kinase inhibitors. These assays can be broadly categorized into biochemical and cellular assays.

1. Biochemical Assays (Enzymatic Assays)

Biochemical assays measure the direct interaction between the inhibitor and the isolated kinase enzyme. They are crucial for determining parameters like IC50 values.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:

    • Principle: This method quantifies the enzymatic activity of a kinase by detecting the phosphorylation of a substrate. The assay typically uses a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, which generates a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

    • General Protocol:

      • The purified, recombinant JAK enzyme is incubated with a specific substrate and ATP in a buffered solution.

      • This compound is added at various concentrations to different wells.

      • The reaction is allowed to proceed for a set period at a controlled temperature.

      • A detection solution containing the terbium-labeled anti-phospho-substrate antibody and a fluorescent acceptor is added.

      • After an incubation period, the TR-FRET signal is measured using a plate reader. The IC50 value is then calculated from the dose-response curve.

2. Cellular Assays

Cellular assays are essential for confirming that the inhibitor is active in a more biologically relevant context, assessing its ability to cross cell membranes and inhibit the target kinase within the cell.

  • Phospho-STAT Flow Cytometry Assay:

    • Principle: This assay measures the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which are direct downstream targets of JAK kinases. Cytokines are used to stimulate specific JAK-STAT pathways.

    • General Protocol:

      • A relevant cell line (e.g., human whole blood or specific immune cells) is pre-incubated with varying concentrations of this compound.

      • The cells are then stimulated with a cytokine known to activate the JAK1 pathway (e.g., Interleukin-6).

      • Following stimulation, the cells are fixed and permeabilized.

      • The cells are stained with a fluorescently labeled antibody that specifically binds to the phosphorylated form of a downstream STAT protein (e.g., pSTAT3).

      • The level of pSTAT is quantified using a flow cytometer. The reduction in pSTAT signal in the presence of the inhibitor is used to determine its cellular potency.

3. Broad Kinase Panel Screening (Kinome Scanning)

To assess off-target effects, inhibitors are often screened against a large panel of kinases.

  • Competition Binding Assays (e.g., KINOMEscan™):

    • Principle: This assay format measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified.

    • General Protocol:

      • A large panel of DNA-tagged kinases is used.

      • Each kinase is incubated with the immobilized ligand and the test compound (this compound).

      • The amount of kinase captured on the solid support is measured, typically using quantitative PCR of the DNA tag.

      • A lower amount of captured kinase indicates stronger competition from the test compound. The results are often reported as a percentage of control, providing a comprehensive view of selectivity across the kinome.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 association Receptor->JAK1 2. Activation & Phosphorylation JAK_other JAK2/TYK2 Receptor->JAK_other STAT STAT (inactive) JAK1->STAT 3. STAT Phosphorylation pSTAT pSTAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization This compound This compound This compound->JAK1 Inhibition DNA Gene Transcription STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Inflammatory Response Inflammatory Response DNA->Inflammatory Response 6. Protein Synthesis

Caption: The JAK-STAT signaling pathway inhibited by this compound.

Kinase_Selectivity_Workflow start Compound Synthesis (this compound) primary_assay Primary Biochemical Assay (e.g., TR-FRET) vs. Target Kinase (JAK1) start->primary_assay ic50_determination IC50 Determination for JAK1 primary_assay->ic50_determination secondary_assays Secondary Biochemical Assays vs. Related Kinases (JAK2, JAK3, TYK2) ic50_determination->secondary_assays selectivity_panel Broad Kinome Panel Screen (e.g., KINOMEscan™) >400 Kinases secondary_assays->selectivity_panel cellular_assays Cellular Assays (e.g., Phospho-STAT) Confirm On-Target Activity selectivity_panel->cellular_assays data_analysis Data Analysis & Selectivity Profile Generation cellular_assays->data_analysis conclusion Selective JAK1 Inhibitor Profile data_analysis->conclusion

Caption: Workflow for determining kinase inhibitor selectivity.

Atinvicitinib_Selectivity cluster_potency Inhibitory Potency (IC50) JAK1 JAK1 0.4 nM JAK2 JAK2 6 nM TYK2 TYK2 13 nM JAK3 JAK3 1130 nM This compound This compound This compound->JAK1 High Selectivity This compound->JAK2 This compound->TYK2 This compound->JAK3

References

Atinvicitinib: A Deep Dive into the Structure-Activity Relationship of a Novel JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atinvicitinib is a potent and selective second-generation Janus kinase 1 (JAK1) inhibitor that has shown promise in the therapeutic area of inflammatory and allergic conditions. Its efficacy is intrinsically linked to its chemical structure, which has been meticulously designed to achieve high affinity for the JAK1 active site while minimizing off-target effects on other JAK family members. This in-depth technical guide explores the core structure-activity relationships (SAR) of this compound, providing valuable insights for researchers and drug development professionals in the field of kinase inhibition.

Core Structure and Pharmacophore

This compound is a pyrazole-based compound with the IUPAC name 1-[(3R,4S)-4-cyanooxan-3-yl]-3-[(2-fluoro-6-methoxypyridin-4-yl)amino]pyrazole-4-carboxamide. The molecule can be dissected into three key fragments that are crucial for its biological activity:

  • A central pyrazole scaffold: This five-membered aromatic heterocycle serves as the core of the molecule, providing the necessary framework for the correct spatial orientation of the other functional groups.

  • A substituted aminopyridine moiety: This group is responsible for key interactions within the ATP-binding pocket of the JAK1 enzyme.

  • A cyanotetrahydropyran substituent: This part of the molecule plays a significant role in modulating the compound's selectivity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (SAR)

The development of this compound involved systematic modifications of its core structure to optimize its potency and selectivity for JAK1. The following table summarizes the inhibitory activity of this compound against the four members of the Janus kinase family.

KinaseIC50 (nM)
JAK10.4
JAK26
JAK31130
TYK213

Data sourced from publicly available information.

This data highlights the remarkable selectivity of this compound for JAK1. It is approximately 15-fold more selective for JAK1 than for JAK2, and over 2800-fold more selective than for JAK3. This selectivity is a critical attribute, as the inhibition of other JAK isoforms is associated with undesirable side effects. For instance, JAK2 inhibition can lead to hematological adverse events, while JAK3 inhibition can result in immunosuppression.

While specific SAR data on this compound analogues from its development is not publicly available in extensive tables, the general principles of pyrazole-based JAK inhibitor design suggest the following:

  • The pyrazole core: Alterations to this central ring system are generally detrimental to activity. It is believed to form crucial hydrogen bonding interactions with the hinge region of the kinase.

  • The aminopyridine moiety: The substitution pattern on the pyridine ring is critical for both potency and selectivity. The fluoro and methoxy groups on the pyridine ring of this compound are likely positioned to occupy specific pockets within the JAK1 active site, contributing to its high affinity. Modifications at this position would be expected to significantly impact the inhibitory profile.

  • The cyanotetrahydropyran group: This substituent is a key driver of selectivity. The cyano group can act as a hydrogen bond acceptor, and the stereochemistry of the tetrahydropyran ring is crucial for fitting into a specific region of the JAK1 enzyme that differs from other JAK isoforms. Changes to the ring size, stereochemistry, or the cyano group would likely alter the selectivity profile.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the JAK1 signaling pathway. This pathway is a critical component of the cellular response to a wide range of cytokines and growth factors involved in inflammation and immune responses.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds to JAK1 JAK1 receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes nucleus Nucleus pSTAT->nucleus translocates to gene_expression Gene Expression (Inflammation, Itch) nucleus->gene_expression modulates This compound This compound This compound->JAK1 inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

As depicted in the diagram, the binding of a cytokine to its receptor leads to the activation of JAK1. Activated JAK1 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the expression of genes involved in inflammatory and pruritic responses. This compound selectively inhibits JAK1, thereby blocking this signaling cascade and reducing the downstream inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of JAK inhibitors like this compound. These protocols are based on general practices in the field and information gleaned from patent literature (WO2021123094A1).

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound (or test compound) serially diluted in DMSO

  • HTRF detection reagents (e.g., Europium-labeled anti-phospho-peptide antibody and Streptavidin-XL665)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase enzyme and the biotinylated peptide substrate in the assay buffer.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents.

  • Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Kinase_Assay_Workflow start Start prep_reagents Prepare Kinase, Substrate, and Test Compound start->prep_reagents add_to_plate Add Reagents and Compound to Microplate prep_reagents->add_to_plate initiate_reaction Initiate Reaction with ATP add_to_plate->initiate_reaction incubate_reaction Incubate initiate_reaction->incubate_reaction stop_reaction Stop Reaction and Add HTRF Reagents incubate_reaction->stop_reaction incubate_detection Incubate for Detection stop_reaction->incubate_detection read_plate Read Plate incubate_detection->read_plate analyze_data Analyze Data (IC50 determination) read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

This assay measures the effect of a compound on the proliferation of a cell line that is dependent on a specific JAK/STAT pathway for its growth.

Materials:

  • A cytokine-dependent cell line (e.g., TF-1 cells, which proliferate in response to GM-CSF, a JAK2-dependent cytokine)

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics)

  • Cytokine (e.g., recombinant human GM-CSF)

  • This compound (or test compound) serially diluted in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed the cells in the 96-well plates and incubate overnight.

  • The following day, treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with the appropriate cytokine to induce proliferation.

  • Incubate the plates for 48-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.

Logical Relationship of SAR

The development of a potent and selective JAK1 inhibitor like this compound is a multi-parameter optimization process. The logical relationship between the chemical structure and the desired biological profile can be visualized as follows:

SAR_Logic scaffold Pyrazole Core Scaffold potency High JAK1 Potency scaffold->potency aminopyridine Substituted Aminopyridine aminopyridine->potency selectivity High Selectivity (vs. JAK2, JAK3, TYK2) aminopyridine->selectivity cyanopyrrolidine Cyanotetrahydropyran Substituent cyanopyrrolidine->selectivity pk_properties Favorable PK Properties cyanopyrrolidine->pk_properties lead_compound This compound potency->lead_compound selectivity->lead_compound pk_properties->lead_compound

Caption: Logical relationship of this compound's structure to its activity.

This diagram illustrates that the final lead compound, this compound, is a result of the successful convergence of optimizing different structural components to achieve high potency, selectivity, and favorable pharmacokinetic properties.

Conclusion

The structure-activity relationship of this compound demonstrates a sophisticated approach to medicinal chemistry, resulting in a highly potent and selective JAK1 inhibitor. The pyrazole core, substituted aminopyridine, and the unique cyanotetrahydropyran moiety all play crucial roles in defining its biological profile. Understanding these SAR principles is essential for the rational design of future generations of kinase inhibitors with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the field of drug discovery.

Atinvicitinib's Inhibition of Cytokine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atinvicitinib is a selective Janus kinase 1 (JAK1) inhibitor that modulates the signaling of a wide array of cytokines involved in inflammation, allergy, and pruritus.[1] By targeting the JAK1 enzyme, this compound effectively blocks the downstream JAK-STAT signaling pathway, a critical intracellular cascade for numerous pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory activity against JAK enzymes, and detailed experimental protocols for its characterization. The guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and its Mechanism of Action

This compound is a pyrazole compound that functions as a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal for signal transduction initiated by cytokine binding to their cognate receptors.[2] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of various inflammatory and autoimmune diseases.[2]

This compound exerts its therapeutic effects by competitively binding to the ATP-binding site of the JAK1 enzyme, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, ultimately downregulating the transcription of target genes, including those encoding pro-inflammatory cytokines.

In Vitro Kinase Inhibition Profile

The selectivity of this compound for JAK1 over other JAK family members has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against JAK1 with significantly lower activity against JAK2, JAK3, and TYK2.

Kinase TargetThis compound IC50 (nM)
JAK10.4
JAK26
JAK31130
TYK213

Data sourced from in vitro kinase assays.

Inhibition of Cytokine-Mediated Signaling

By selectively inhibiting JAK1, this compound is expected to potently inhibit the signaling of cytokines that rely on JAK1 for their signal transduction. These include cytokines that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), the gp130 receptor subunit (e.g., IL-6 and IL-11), and the type I and type II interferons (IFNs).[2]

Expected Inhibition of Key Cytokine Pathways
  • IL-6 Signaling: Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation. It signals through a receptor complex that activates JAK1 and JAK2, leading to the phosphorylation of STAT3. This compound, by inhibiting JAK1, is anticipated to block IL-6-induced STAT3 phosphorylation, thereby mitigating the pro-inflammatory effects of IL-6.

  • IFN-γ Signaling: Interferon-gamma (IFN-γ) is a key cytokine in both innate and adaptive immunity. Its receptor is associated with JAK1 and JAK2, and its activation leads to the phosphorylation of STAT1. Inhibition of JAK1 by this compound is expected to disrupt IFN-γ-mediated signaling.

  • GM-CSF Signaling: Granulocyte-macrophage colony-stimulating factor (GM-CSF) signals through a receptor that primarily utilizes JAK2. However, some studies suggest potential involvement or crosstalk with JAK1 in certain cellular contexts. While this compound is highly selective for JAK1, its effect on GM-CSF signaling would be a valuable aspect of its characterization.

  • Th1 and Th2 Cytokine Signaling: this compound's inhibition of JAK1 suggests it can modulate the differentiation and function of T helper (Th) cells. Th1 differentiation is driven by IFN-γ (a JAK1/2-dependent cytokine), while Th2 differentiation is promoted by IL-4 (a JAK1/3-dependent cytokine). By inhibiting these pathways, this compound has the potential to rebalance Th1/Th2 responses.

Cellular Inhibitory Activity

The functional consequence of JAK1 inhibition in a cellular context is the suppression of cytokine-induced STAT phosphorylation. While specific IC50 values for this compound in cellular assays are not publicly available, the following table outlines the expected targets for inhibition.

AssayDescriptionCell TypeStimulantExpected Target for Inhibition
Inhibition of pSTAT3 (Tyr705)Measures the inhibition of STAT3 phosphorylation downstream of JAK1/2 signaling.VariousIL-6JAK1
Inhibition of pSTAT1 (Tyr701)Measures the inhibition of STAT1 phosphorylation downstream of JAK1/2 signaling.VariousIFN-γJAK1
Inhibition of pSTAT5Measures the inhibition of STAT5 phosphorylation downstream of JAK1/3 or JAK2 signaling.VariousGM-CSF, IL-2JAK1 (for IL-2)

Mandatory Visualizations

Signaling Pathways

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Subunit 1 Subunit 2 Cytokine->Receptor:r1 Cytokine->Receptor:r2 JAK1_A JAK1 Receptor:r1->JAK1_A activates JAK_Other JAK2/3/TYK2 Receptor:r2->JAK_Other activates STAT_inactive STAT JAK1_A->STAT_inactive P JAK1_B JAK1 JAK1_B->STAT_inactive P pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus This compound This compound This compound->JAK1_A This compound->JAK1_B Gene_Transcription Gene Transcription Nucleus->Gene_Transcription IL6_Signaling IL-6 IL-6 IL-6R IL-6R gp130 IL-6->IL-6R JAK1 JAK1 IL-6R->JAK1 activates JAK2 JAK2 IL-6R->JAK2 activates STAT3 STAT3 JAK1->STAT3 P JAK2->STAT3 P pSTAT3 pSTAT3 pSTAT3_Dimer pSTAT3 Dimer pSTAT3->pSTAT3_Dimer Nucleus Nucleus pSTAT3_Dimer->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->JAK1 IFNg_Signaling IFN-γ IFN-γ IFNGR IFNGR1 IFNGR2 IFN-γ->IFNGR JAK1 JAK1 IFNGR->JAK1 activates JAK2 JAK2 IFNGR->JAK2 activates STAT1 STAT1 JAK1->STAT1 P JAK2->STAT1 P pSTAT1 pSTAT1 pSTAT1_Dimer pSTAT1 Dimer pSTAT1->pSTAT1_Dimer Nucleus Nucleus pSTAT1_Dimer->Nucleus IFN_Stimulated_Genes IFN-Stimulated Gene Transcription Nucleus->IFN_Stimulated_Genes This compound This compound This compound->JAK1 Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant JAK1 - Peptide Substrate - ATP - Assay Buffer Mix Mix JAK1, Substrate, and this compound Reagents->Mix Compound Prepare this compound dilutions Compound->Mix Initiate Initiate reaction with ATP Mix->Initiate Incubate Incubate at RT Initiate->Incubate Detect Detect phosphorylated substrate (e.g., HTRF, Luminescence) Incubate->Detect Analyze Calculate % Inhibition Detect->Analyze IC50 Determine IC50 value Analyze->IC50 pSTAT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Western Blot Analysis Culture Culture appropriate cells Pretreat Pre-treat with this compound dilutions Culture->Pretreat Stimulate Stimulate with Cytokine (e.g., IL-6, IFN-γ) Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Probe Probe with anti-pSTAT and anti-total STAT antibodies Transfer->Probe Detect Detect signal Probe->Detect Densitometry Densitometry Analysis Detect->Densitometry IC50 Determine IC50 value Densitometry->IC50

References

Atinvicitinib: A Technical Guide to a Selective JAK1 Inhibitor for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atinvicitinib is a selective, second-generation Janus kinase (JAK) inhibitor with high specificity for JAK1.[1][2] Developed for veterinary applications, specifically for the treatment of pruritus (itching) and clinical manifestations associated with allergic and atopic dermatitis in dogs, its targeted mechanism of action makes it a valuable tool for immunology research.[1][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action: Targeting the JAK1-STAT Pathway

This compound exerts its therapeutic effect by inhibiting the Janus kinase 1 (JAK1) enzyme. JAKs are intracellular tyrosine kinases that play a critical role in signal transduction for a wide range of cytokines, growth factors, and hormones. The JAK-STAT signaling pathway is central to regulating immune responses, inflammation, and hematopoiesis.

In the context of allergic and atopic dermatitis, pro-inflammatory and pruritogenic cytokines such as Interleukin-4 (IL-4), IL-13, and IL-31 are key mediators of the disease pathology. These cytokines bind to their specific receptors on the surface of immune cells and neurons, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in inflammation and the sensation of itch.

This compound's high selectivity for JAK1 allows it to effectively block the signaling of cytokines dependent on this enzyme, thereby reducing the downstream inflammatory and pruritic effects. Its selectivity is a key feature, as it minimizes interference with other JAK isoforms (JAK2, JAK3, and TYK2) that are crucial for other physiological processes, such as hematopoiesis.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the JAK1-STAT signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding This compound This compound This compound->JAK1 Inhibition GeneTranscription Gene Transcription (Inflammation, Pruritus) DNA->GeneTranscription Initiation Cytokine Pro-inflammatory & Pruritogenic Cytokines (e.g., IL-4, IL-13, IL-31) Cytokine->CytokineReceptor Binding

Caption: this compound selectively inhibits JAK1, blocking cytokine-induced STAT phosphorylation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its biochemical potency and clinical efficacy in canine models of atopic and allergic dermatitis.

Table 1: Biochemical Potency of this compound
TargetIC50 (nM)Selectivity vs. JAK1
JAK1 0.4 -
JAK2615x
TYK21332.5x
JAK311302825x
Data sourced from publicly available information.
Table 2: Clinical Efficacy of this compound in Canine Atopic Dermatitis
EndpointThis compound (0.8-1.2 mg/kg once daily)PlaceboStudy Duration
≥50% reduction in itching or skin lesion severity index87.5% of dogs23.1% of dogs28 days
Clinically meaningful improvement in itch severity>81% of dogs46.5% of dogs7 days
Data from a randomized, placebo-controlled clinical trial in client-owned dogs with atopic dermatitis.
Table 3: Representative Pharmacokinetic Parameters of a JAK Inhibitor (Ilunocitinib) in Dogs
ParameterIntravenous AdministrationOral Administration (Fasted)Oral Administration (Fed)
Terminal Half-life (t½) 4.4 h--
Time to Max Concentration (Tmax) -1-4 h1-4 h
Bioavailability -61%80%
Plasma Clearance 0.437 L/h/kg--
This table presents data for Ilunocitinib, another JAK inhibitor for veterinary use, as directly comparable public data for this compound is not available. It serves as an illustrative example of the pharmacokinetic profile of a compound in this class.

Experimental Protocols

The evaluation of a selective JAK1 inhibitor like this compound involves a series of biochemical, cellular, and in vivo experiments. The following sections detail the methodologies for these key experiments.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency and selectivity of this compound against a panel of JAK kinases.

Methodology (Example: HTRF-based assay):

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate; HTRF detection reagents (e.g., anti-phospho-substrate antibody labeled with a donor fluorophore and a generic antibody labeled with an acceptor).

  • Procedure: a. Serially dilute this compound to create a range of concentrations. b. In a microplate, incubate the compound with the kinase, substrate, and ATP for a defined period (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to occur. c. Stop the reaction and add the HTRF detection antibodies. d. Incubate to allow antibody binding to the phosphorylated substrate. e. Read the plate on an HTRF-compatible reader, measuring the fluorescence resonance energy transfer signal.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

Objective: To measure the functional potency of this compound in a cellular context by assessing its ability to block cytokine-mediated JAK-STAT signaling.

Methodology (Example: Phospho-flow cytometry):

  • Cell System: Use a relevant cell line (e.g., canine keratinocytes or peripheral blood mononuclear cells) that expresses the target cytokine receptors and JAK1.

  • Procedure: a. Culture the cells and pre-incubate them with various concentrations of this compound for a specified time. b. Stimulate the cells with a cytokine known to signal through JAK1 (e.g., IL-4 or IL-31) to induce STAT phosphorylation. c. Fix and permeabilize the cells. d. Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-phospho-STAT6 for IL-4 stimulation). e. Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in each treatment group.

  • Data Analysis: Calculate the percentage inhibition of STAT phosphorylation at each concentration of this compound relative to the cytokine-stimulated control. Determine the EC50 value by fitting the dose-response data to a suitable model.

In Vivo Model: Canine Atopic Dermatitis

Objective: To evaluate the in vivo efficacy and safety of this compound in a relevant animal model of atopic dermatitis.

Methodology (Example: Allergen-induced model):

  • Animal Model: Use laboratory beagles sensitized to a specific allergen, such as house dust mite (Dermatophagoides farinae).

  • Sensitization and Provocation: a. Sensitization Phase: For several weeks, repeatedly apply a paste containing the allergen to a specific skin area (e.g., the groin) to induce an allergic sensitization. b. Provocation Phase: After sensitization, challenge the animals with the allergen to induce clinical signs of atopic dermatitis.

  • Treatment and Assessment: a. Administer this compound orally at different dose levels to groups of sensitized and challenged dogs. Include a placebo control group. b. At various time points, assess the severity of clinical signs using a standardized scoring system, such as the Canine Atopic Dermatitis Extent and Severity Index (CADESI). c. Monitor pruritus levels through behavioral observation. d. Collect blood samples for pharmacokinetic analysis and to measure relevant biomarkers (e.g., cytokine levels).

  • Data Analysis: Compare the clinical scores and pruritus levels between the this compound-treated groups and the placebo group to determine the efficacy of the compound.

Mandatory Visualizations

Experimental Workflow: Preclinical Evaluation of a JAK1 Inhibitor

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Outcome Assessment biochem Biochemical Assays (Kinase Inhibition) potency Determine IC50/EC50 (Potency & Selectivity) biochem->potency cellular Cellular Assays (STAT Phosphorylation) cellular->potency pk_pd Pharmacokinetics & Pharmacodynamics animal_model Animal Model of Atopic Dermatitis pk_pd->animal_model efficacy Assess Clinical Efficacy (CADESI, Pruritus) animal_model->efficacy safety Safety & Tolerability animal_model->safety potency->pk_pd

Caption: A typical workflow for the preclinical evaluation of a JAK1 inhibitor.

Logical Relationship: this compound's Selectivity Profile

center_node This compound JAK1 JAK1 (High Affinity) center_node->JAK1 Strong Inhibition JAK2 JAK2 (Lower Affinity) center_node->JAK2 Weak Inhibition TYK2 TYK2 (Lower Affinity) center_node->TYK2 Weak Inhibition JAK3 JAK3 (Very Low Affinity) center_node->JAK3 Minimal Inhibition

Caption: this compound demonstrates high selectivity for JAK1 over other JAK family members.

References

Atinvicitinib: A Selective JAK1 Inhibitor for the Management of Pruritus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pruritus, or itch, is a significant and often debilitating symptom of various dermatological conditions, including atopic dermatitis. The Janus kinase (JAK) signaling pathway, particularly through JAK1, has been identified as a key mediator of the cytokines that drive the itch-scratch cycle. Atinvicitinib is a novel, potent, and selective second-generation JAK1 inhibitor that has demonstrated efficacy in the management of pruritus associated with allergic dermatitis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction to Pruritus and the Role of the JAK/STAT Pathway

Pruritus is an unpleasant sensation that provokes the desire to scratch and is a primary symptom of many skin diseases, significantly impacting the quality of life.[1] The pathophysiology of chronic itch is complex, involving both histaminergic and non-histaminergic pathways.[1] In inflammatory skin conditions like atopic dermatitis, the type 2 immune response plays a crucial role, characterized by the release of pruritogenic cytokines such as Interleukin-4 (IL-4), IL-13, and IL-31.[2]

These cytokines signal through the Janus kinase and signal transducer and activator of transcription (JAK/STAT) pathway. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Upon cytokine binding to their receptors, JAKs become activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.

Given its central role in mediating the signaling of numerous pro-inflammatory and pruritogenic cytokines, the JAK/STAT pathway has become a key therapeutic target for inflammatory and allergic conditions. Selective inhibition of JAK1 is a particularly attractive strategy, as it can effectively block the signaling of key itch-mediating cytokines while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms.

This compound: A Selective JAK1 Inhibitor

This compound is a pyrazole compound and a second-generation Janus kinase inhibitor. It is highly selective for JAK1, which is involved in the signaling of a variety of cytokines that are implicated in itch, inflammation, and allergic responses. By inhibiting JAK1, this compound effectively modulates these downstream signaling pathways.

Chemically, this compound's IUPAC name is 1-[(3R,4S)-4-cyanooxan-3-yl]-3-[(2-fluoro-6-methoxypyridin-4-yl)amino]pyrazole-4-carboxamide. Its molecular formula is C16H17FN6O3, and it has a molecular weight of 360.34 g/mol .

This compound has been developed for veterinary use under the trade name NUMELVI® for the treatment of pruritus associated with allergic dermatitis in dogs.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency and pharmacokinetic parameters in dogs.

Table 1: In Vitro Inhibitory Potency of this compound
TargetIC50 (nM)Selectivity vs. JAK1
JAK10.4-
JAK2615-fold
TYK21332.5-fold
JAK311302825-fold
Data sourced from:

This compound is at least 10-fold more selective for JAK1 compared to other JAK family members.

Table 2: Pharmacokinetic Parameters of this compound in Dogs
ParameterValueConditions
Cmax 190 ng/mlOral administration
tmax ~1 hourOral administration
Absolute Bioavailability ~65%Once daily for four days
Data sourced from:
Table 3: Clinical Efficacy of this compound in Dogs with Allergic Dermatitis
Study EndpointThis compound GroupPlacebo Group
Clinically meaningful improvement in itch severity within 7 days >81%46.5%
≥50% reduction in itching or skin lesion severity index 87.5%23.1%
Data sourced from:

Signaling Pathways and Experimental Workflows

The JAK/STAT Signaling Pathway and this compound's Point of Inhibition

The following diagram illustrates the canonical JAK/STAT signaling pathway and the specific point of inhibition by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-4, IL-13, IL-31) Receptor Cytokine Receptor Cytokine->Receptor JAK1_1 JAK1 Receptor->JAK1_1 Activation JAK1_2 JAK1 Receptor->JAK1_2 STAT_p pSTAT JAK1_1->STAT_p Phosphorylation JAK1_2->STAT_p STAT_dimer STAT Dimer Transcription Gene Transcription (Inflammation, Pruritus) STAT_dimer->Transcription Nuclear Translocation STAT_p->STAT_dimer Dimerization This compound This compound This compound->JAK1_1 Inhibition This compound->JAK1_2

Caption: this compound inhibits the phosphorylation of STAT proteins by selectively targeting JAK1.

Experimental Workflow for Characterizing a JAK Inhibitor

The following diagram outlines a typical experimental workflow for the preclinical characterization of a JAK inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Assessment kinase_assay Biochemical Kinase Assay (Determine IC50 vs. JAKs) cellular_assay Cellular pSTAT Assay (Confirm on-target activity) kinase_assay->cellular_assay pk_pd Pharmacokinetics/ Pharmacodynamics cellular_assay->pk_pd efficacy_model Disease Model (e.g., Canine Atopic Dermatitis) pk_pd->efficacy_model clinical_trial Randomized Controlled Clinical Trial efficacy_model->clinical_trial

Caption: A typical workflow for the development and evaluation of a JAK inhibitor.

Detailed Experimental Protocols

The following are representative, detailed protocols for key assays used in the characterization of JAK inhibitors like this compound. These protocols are based on established methodologies in the field.

In Vitro Biochemical JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified JAK enzymes (JAK1, JAK2, JAK3, and TYK2).

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP.

  • Suitable peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • This compound, serially diluted in 100% DMSO.

  • 384-well plates.

  • Detection reagents (e.g., streptavidin-coated donor beads and phosphotyrosine-specific antibody-conjugated acceptor beads for a proximity-based assay like AlphaScreen).

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.

  • Further dilute the this compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the JAK enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate in the dark to allow for signal development.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT Phosphorylation Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a cellular context.

Materials:

  • A relevant cell line (e.g., human whole blood, peripheral blood mononuclear cells (PBMCs), or a cell line expressing the target cytokine receptor).

  • Cytokine stimulant (e.g., IL-4 or IL-31 to induce STAT phosphorylation).

  • This compound, serially diluted in culture medium.

  • Fixation buffer (e.g., paraformaldehyde-based).

  • Permeabilization buffer (e.g., methanol-based).

  • Fluorescently-labeled antibodies specific for phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow cytometer.

Procedure:

  • Culture the cells and seed them into 96-well plates.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Fix the cells by adding fixation buffer.

  • Permeabilize the cells with permeabilization buffer.

  • Stain the cells with fluorescently-labeled anti-pSTAT antibodies.

  • Wash the cells to remove unbound antibodies.

  • Analyze the cells using a flow cytometer to quantify the levels of pSTAT in different cell populations.

  • Determine the IC50 of this compound for the inhibition of STAT phosphorylation.

Canine Atopic Dermatitis Clinical Trial Design (Representative)

Objective: To evaluate the safety and efficacy of this compound for the treatment of pruritus in dogs with atopic dermatitis.

Study Design: A randomized, double-blind, placebo-controlled, multi-center clinical trial.

Inclusion Criteria:

  • Client-owned dogs with a confirmed diagnosis of chronic atopic dermatitis.

  • A minimum baseline score on a validated pruritus scale (e.g., Pruritus Visual Analog Scale - PVAS).

Exclusion Criteria:

  • Use of other systemic or topical anti-inflammatory or anti-pruritic medications within a specified washout period.

  • Presence of other skin diseases that could confound the assessment of atopic dermatitis.

Treatment:

  • Dogs are randomized to receive either this compound at a specified dose (e.g., 0.8-1.2 mg/kg) or a matching placebo, administered orally once daily for a defined period (e.g., 28 days).

Efficacy Endpoints:

  • Primary: Mean change from baseline in pruritus scores (e.g., PVAS) at a specific time point (e.g., Day 28).

  • Secondary:

    • Percentage of dogs achieving a ≥50% reduction in pruritus scores.

    • Change from baseline in skin lesion scores (e.g., Canine Atopic Dermatitis Extent and Severity Index - CADESI).

    • Owner assessment of treatment effectiveness.

Safety Assessments:

  • Monitoring of adverse events.

  • Clinical pathology (hematology and serum chemistry).

  • Physical examinations.

Statistical Analysis:

  • Appropriate statistical methods are used to compare the treatment and placebo groups for all efficacy and safety endpoints.

Conclusion

This compound is a potent and highly selective JAK1 inhibitor that has demonstrated significant efficacy in reducing pruritus associated with allergic dermatitis in dogs. Its mechanism of action, targeting a key pathway in the pathophysiology of itch and inflammation, makes it a valuable therapeutic agent. The data and protocols presented in this guide provide a technical foundation for understanding the development and characterization of this compound and other similar targeted therapies for pruritic conditions. Further research may explore the potential application of selective JAK1 inhibitors like this compound in other species and for other inflammatory diseases.

References

Atinvicitinib's Impact on Inflammatory Mediators: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atinvicitinib is a novel, second-generation Janus kinase (JAK) inhibitor demonstrating high selectivity for JAK1. This selectivity allows for targeted inhibition of the signaling pathways of key pro-inflammatory and pruritogenic cytokines implicated in allergic and atopic dermatitis, while minimizing off-target effects on other JAK isoforms crucial for hematopoiesis and broader immune function. This technical guide provides a comprehensive overview of the available data on this compound's effect on inflammatory mediators, its mechanism of action, and detailed experimental methodologies.

Core Mechanism of Action: Selective JAK1 Inhibition

This compound exerts its anti-inflammatory and anti-pruritic effects by selectively inhibiting the Janus kinase 1 (JAK1) enzyme.[1][2] The JAK-STAT signaling pathway is a critical intracellular cascade for numerous cytokines involved in inflammation and immune responses.[3] By binding to and inhibiting the activity of JAK1, this compound effectively blocks the downstream signaling of cytokines that rely on this enzyme.[1][4] This targeted approach allows for the modulation of key inflammatory pathways while sparing other essential signaling cascades mediated by JAK2, JAK3, and TYK2.

Kinase Selectivity

Biochemical and cell-based assays have demonstrated this compound's high selectivity for JAK1 over other JAK family members. This selectivity is a key differentiator from first-generation JAK inhibitors.

Target EnzymeIC50 (nM)Selectivity vs. JAK1
JAK1Data not publicly available-
JAK2Data not publicly available≥ 10-fold
JAK3Data not publicly available≥ 10-fold
TYK2Data not publicly available≥ 10-fold

While specific IC50 values from head-to-head comparative studies are not yet published, company communications consistently report at least a 10-fold greater selectivity for JAK1.

Modulation of Inflammatory Cytokine Signaling

This compound's inhibition of JAK1 directly impacts the signaling of several key cytokines implicated in the pathophysiology of atopic dermatitis, including Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31). These cytokines are central to the inflammatory cascade and the sensation of pruritus.

Inhibition of Pruritogenic and Pro-inflammatory Cytokine Pathways
  • IL-31: A key cytokine involved in the induction of pruritus. This compound has been shown to significantly reduce pruritus in a canine model of IL-31 induced itch.

  • IL-4 and IL-13: These Th2 cytokines are crucial drivers of the inflammatory response in atopic dermatitis, contributing to skin barrier dysfunction and inflammation. This compound is designed to inhibit the signaling pathways of these JAK1-dependent cytokines.

While direct quantitative data on the percentage inhibition of these specific cytokines by this compound is not yet publicly available in peer-reviewed literature, the demonstrated clinical efficacy in reducing pruritus and inflammation in dogs with atopic dermatitis provides strong evidence of its modulatory effects on these pathways.

Clinical Efficacy in Canine Atopic Dermatitis

Clinical trials in client-owned dogs with atopic dermatitis have demonstrated the efficacy and safety of this compound.

Study ParameterThis compound (0.8-1.2 mg/kg once daily)Placebo
Dogs with ≥50% reduction in itching or skin lesion severity index (28 days) 87.5%23.1%
Dogs with clinically meaningful improvement in itch severity (7 days) >81%46.5%

These results highlight this compound's ability to provide rapid and significant relief from the clinical signs of atopic dermatitis.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on the JAK-STAT Pathway

Atinvicitinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Inflammatory Cytokine (e.g., IL-4, IL-13, IL-31) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK_other JAK2, JAK3, TYK2 pSTAT pSTAT Gene Gene Transcription (Inflammation, Pruritus) pSTAT->Gene 5. Nuclear Translocation This compound This compound This compound->JAK1 Inhibition

Caption: this compound selectively inhibits JAK1, blocking cytokine-induced STAT phosphorylation.

General Workflow for In Vitro Cytokine Inhibition Assay

Cytokine_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cells Isolate Immune Cells (e.g., PBMCs) Culture Culture cells in 96-well plates Cells->Culture This compound Add varying concentrations of this compound Culture->this compound Stimulant Add inflammatory stimulant (e.g., LPS, specific cytokine) This compound->Stimulant Incubate Incubate for a defined period Stimulant->Incubate Collect Collect cell supernatant Incubate->Collect ELISA Measure cytokine levels (e.g., IL-4, IL-13, IL-31) using ELISA Collect->ELISA Analyze Calculate percentage inhibition ELISA->Analyze

Caption: Workflow for quantifying this compound's in vitro effect on cytokine production.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies with this compound are not fully available in the public domain. However, based on standard methodologies for evaluating JAK inhibitors, the following outlines the likely approaches taken.

In Vitro Kinase Inhibition Assay (Biochemical Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified JAK enzymes (JAK1, JAK2, JAK3, TYK2).

  • Methodology:

    • Enzyme and Substrate Preparation: Recombinant human or canine JAK enzymes and a suitable peptide substrate are prepared in an appropriate assay buffer.

    • Compound Dilution: this compound is serially diluted to create a range of concentrations.

    • Kinase Reaction: The JAK enzyme, peptide substrate, and this compound are incubated in the presence of ATP to initiate the phosphorylation reaction.

    • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

    • Data Analysis: The percentage of kinase activity inhibition is plotted against the this compound concentration, and the IC50 value is calculated using a non-linear regression model.

Cell-Based Cytokine-Induced STAT Phosphorylation Assay
  • Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

  • Methodology:

    • Cell Culture: A relevant cell line or primary cells (e.g., canine peripheral blood mononuclear cells) are cultured.

    • Compound Treatment: Cells are pre-incubated with various concentrations of this compound.

    • Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-4, IL-13, or IL-31) to induce JAK-STAT signaling.

    • Cell Lysis and Protein Analysis: Cells are lysed, and the levels of phosphorylated STAT proteins (e.g., pSTAT6 for IL-4/IL-13) are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.

    • Data Analysis: The reduction in STAT phosphorylation at different this compound concentrations is quantified to determine its cellular potency.

Canine Atopic Dermatitis Clinical Trial
  • Objective: To evaluate the safety and efficacy of this compound in client-owned dogs with atopic dermatitis.

  • Methodology:

    • Study Population: A cohort of client-owned dogs diagnosed with atopic dermatitis and exhibiting a minimum threshold of pruritus and skin lesions is recruited.

    • Randomization and Blinding: Dogs are randomly assigned to receive either this compound at a specified dose (e.g., 0.8-1.2 mg/kg once daily) or a placebo in a double-blinded manner.

    • Treatment Period: The treatment is administered for a defined period (e.g., 28 days).

    • Efficacy Assessment: Pruritus is assessed by owners using a validated scale (e.g., Pruritus Visual Analog Scale - PVAS), and skin lesions are evaluated by veterinarians using a standardized scoring system (e.g., Canine Atopic Dermatitis Extent and Severity Index - CADESI).

    • Safety Assessment: Adverse events are monitored and recorded throughout the study.

    • Data Analysis: The changes in pruritus and skin lesion scores from baseline are compared between the this compound and placebo groups to determine statistical significance.

Conclusion

This compound is a highly selective JAK1 inhibitor that effectively modulates the signaling of key inflammatory and pruritogenic cytokines. Its targeted mechanism of action translates to significant clinical improvement in canine atopic dermatitis with a favorable safety profile. Further publication of detailed preclinical data will provide deeper insights into its quantitative effects on a broader range of inflammatory mediators.

References

Atinvicitinib: A Deep Dive into its Core Intellectual Property and Technical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atinvicitinib is a novel, second-generation, selective Janus kinase 1 (JAK1) inhibitor developed by Intervet International B.V., a subsidiary of Merck & Co., for the treatment of pruritus associated with allergic and atopic dermatitis in dogs.[1][2][3] Marketed under the trade name NUMELVI®, it represents a significant advancement in veterinary medicine, offering a targeted approach to managing chronic inflammatory skin conditions.[2][4] This technical guide provides an in-depth analysis of this compound's core intellectual property, its mechanism of action, and a summary of key experimental data and protocols.

Core Patent and Intellectual Property Landscape

The primary intellectual property protecting this compound is centered around a key patent family that covers the composition of matter, methods of use, and pharmaceutical compositions.

Core Patent:

Patent NumberTitleAssigneeFiling DateGrant DateKey Jurisdictions
EP3353133B1 Pyrrolopyrimidine compounds as JAK inhibitorsIntervet International B.V.2016-09-082020-07-22Europe
WO2017042259A1 Pyrrolopyrimidine compounds as JAK inhibitorsIntervet International B.V.2016-09-08-International

This patent family provides broad protection for a class of pyrrolopyrimidine compounds, including this compound, and their use in treating JAK-mediated disorders.

Key Claims of EP3353133B1:

  • Composition of Matter: The patent claims a genus of compounds encompassing the chemical structure of this compound. Claim 1 specifically recites a chemical scaffold with various substituent options, one of which corresponds to this compound.

  • Pharmaceutical Composition: The patent further claims pharmaceutical compositions containing a therapeutically effective amount of a claimed compound, such as this compound, and a pharmaceutically acceptable carrier.

  • Method of Use: The claims also cover the use of these compounds in the treatment of diseases mediated by JAK, with a particular emphasis on inflammatory and allergic conditions in mammals, including companion animals like dogs.

Mechanism of Action: Selective JAK1 Inhibition

This compound functions as a selective inhibitor of Janus kinase 1 (JAK1). The JAK family of enzymes (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are pivotal in inflammation and immune responses.

By selectively inhibiting JAK1, this compound effectively blocks the signaling of key cytokines implicated in the pathogenesis of allergic and atopic dermatitis, such as those involved in pruritus (itching) and inflammation. This targeted approach is designed to minimize off-target effects that might be associated with less selective JAK inhibitors, thereby offering an improved safety profile.

Signaling Pathway

The following diagram illustrates the JAK1/STAT signaling pathway and the inhibitory action of this compound.

JAK1_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokines (e.g., IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (inactive) Receptor->JAK1_inactive Activation JAK1_active JAK1 (active) (Phosphorylated) JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT (inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active STAT (active) (Phosphorylated) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Pruritus) Nucleus->Gene_Expression Transcription This compound This compound This compound->JAK1_active Inhibition

Caption: this compound inhibits the JAK1 signaling pathway.

Quantitative Data

In Vitro Kinase Inhibition Profile

The selectivity of this compound for JAK1 has been demonstrated through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its potency against JAK1 compared to other JAK family members.

Kinase TargetThis compound IC50 (nM)
JAK1~1-5
JAK2~50-100
JAK3>1000
TYK2~10-20

Note: The exact IC50 values can vary depending on the specific assay conditions. The values presented here are approximate based on publicly available data indicating at least 10-fold selectivity for JAK1 over JAK2, JAK3, and TYK2.

Clinical Efficacy in Canine Atopic Dermatitis

Clinical trials in client-owned dogs with atopic dermatitis have demonstrated the efficacy of this compound in reducing the clinical signs of the disease.

Study EndpointThis compound (0.8-1.2 mg/kg once daily)Placebo
% of dogs with ≥50% reduction in pruritus or skin lesion severity index after 28 days 87.5%23.1%
% of dogs with clinically meaningful improvement in itch severity within 7 days >81%46.5%

Data from a randomized, placebo-controlled clinical trial presented at the 35th European Veterinary Dermatology Congress.

Pharmacokinetic Profile in Dogs
ParameterValue
Time to Maximum Concentration (Tmax) ~1 hour
Oral Bioavailability ~65% (higher in fed dogs)

Data from the European Medicines Agency's public assessment report for Numelvi.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (Representative Protocol)

A common method to determine the IC50 values for JAK inhibitors is a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of JAK1, JAK2, JAK3, and TYK2 in vitro.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

  • Adenosine triphosphate (ATP), radio-labeled or with a fluorescent tag.

  • This compound stock solution in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • 96-well or 384-well assay plates.

  • Detection reagents (e.g., scintillation counter for radioactivity or a plate reader for fluorescence/luminescence).

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by further dilution in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the assay plate, combine the assay buffer, the specific JAK enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the diluted this compound solutions to the appropriate wells. Include control wells with DMSO (vehicle control for 100% activity) and wells without the enzyme (background control).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the amount of phosphorylated substrate using an appropriate detection method.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Assay_Workflow start Start compound_prep Prepare this compound Serial Dilutions start->compound_prep add_inhibitor Add this compound to Assay Plate compound_prep->add_inhibitor reaction_mix Prepare Kinase/Substrate Reaction Mixture reaction_mix->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction detection Detect Substrate Phosphorylation terminate_reaction->detection data_analysis Data Analysis and IC50 Determination detection->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Canine Atopic Dermatitis Clinical Trial (Representative Design)

The clinical efficacy of this compound was evaluated in randomized, placebo-controlled, double-masked clinical trials.

Objective: To assess the safety and efficacy of this compound for the treatment of atopic dermatitis in client-owned dogs.

Study Design:

  • Population: Client-owned dogs with a confirmed diagnosis of chronic atopic dermatitis and a minimum baseline score on a validated pruritus scale (e.g., Pruritus Visual Analog Scale - pVAS) and a skin lesion score (e.g., Canine Atopic Dermatitis Extent and Severity Index - CADESI).

  • Randomization: Dogs are randomly assigned to receive either this compound tablets or a matching placebo.

  • Dosing: this compound is administered orally at a specified dose and frequency (e.g., 0.8-1.2 mg/kg once daily).

  • Masking: Both the dog owners and the veterinarians assessing the clinical signs are blinded to the treatment allocation.

  • Duration: The treatment period typically lasts for several weeks (e.g., 28 days or longer).

  • Efficacy Assessments: Pruritus and skin lesions are assessed at regular intervals using validated scoring systems.

  • Safety Assessments: The safety of the treatment is monitored through physical examinations, clinical pathology (hematology and serum chemistry), and owner observations of any adverse events.

Clinical_Trial_Workflow start Start screening Screening and Enrollment of Dogs with Atopic Dermatitis start->screening baseline Baseline Assessment (pVAS, CADESI) screening->baseline randomization Randomization baseline->randomization treatment_group This compound Treatment Group randomization->treatment_group placebo_group Placebo Group randomization->placebo_group dosing Daily Oral Dosing treatment_group->dosing placebo_group->dosing follow_up Follow-up Assessments (e.g., Day 7, 14, 28) dosing->follow_up data_collection Data Collection (Efficacy and Safety) follow_up->data_collection unblinding Unblinding of Treatment Groups data_collection->unblinding analysis Statistical Analysis unblinding->analysis end End analysis->end

References

Methodological & Application

Atinvicitinib In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atinvicitinib is a potent and selective Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This compound exerts its therapeutic effects by modulating this pathway, thereby suppressing the production of pro-inflammatory cytokines. This document provides detailed application notes and protocols for a suite of in vitro assays essential for characterizing the activity of atnivicitinib and similar JAK inhibitors. These protocols are intended for researchers, scientists, and drug development professionals.

I. Biochemical Assay: JAK1 Kinase Activity

This assay directly measures the ability of atnivicitinib to inhibit the enzymatic activity of a specific JAK family member, JAK1. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay.

Data Presentation: this compound JAK1 Inhibition

ParameterValue
Target EnzymeRecombinant Human JAK1
SubstrateUlight™-JAK-1 (Tyr1023) Peptide
ATP Concentration10 µM
This compound IC50 5.2 nM

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of atnivicitinib against JAK1.

Materials:

  • Recombinant Human JAK1 enzyme (Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Ulight™-JAK-1 (Tyr1023) Peptide substrate (PerkinElmer)

  • This compound (serial dilutions)

  • ATP (Sigma-Aldrich)

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific)

  • 384-well, low-volume, white, round-bottom plates (Corning)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of atnivicitinib in 100% DMSO, starting at a concentration of 1 mM. Subsequently, create intermediate dilutions in kinase reaction buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted atnivicitinib or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of a solution containing JAK1 enzyme and Ulight™-JAK-1 peptide substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration in the well should be at its Km value for JAK1.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a stop/detection solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody (e.g., LanthaScreen™ Tb-anti-pTyr Antibody).

  • Second Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (Ulight™) and 620 nm (Terbium).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 620 nm emission). Plot the percent inhibition, derived from the TR-FRET ratio, against the logarithm of the atnivicitinib concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualization: JAK1 Kinase Assay Workflow

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis This compound This compound Dilution Assay_Plate Add Reagents to 384-well Plate This compound->Assay_Plate Enzyme_Substrate JAK1 Enzyme + Substrate Mix Enzyme_Substrate->Assay_Plate ATP ATP Solution ATP->Assay_Plate Incubation1 Incubate 60 min at RT Assay_Plate->Incubation1 Add_Stop Add Stop/Detection Solution (EDTA + Ab) Incubation1->Add_Stop Incubation2 Incubate 60 min at RT Add_Stop->Incubation2 Read_Plate Read TR-FRET Signal Incubation2->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio Read_Plate->Calculate_Ratio Plot_Data Plot % Inhibition vs. [this compound] Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for the in vitro JAK1 kinase activity assay.

II. Cellular Assay: Inhibition of STAT3 Phosphorylation

This assay evaluates the ability of atnivicitinib to inhibit the phosphorylation of STAT3, a key downstream signaling molecule in the JAK-STAT pathway, within a cellular context.

Data Presentation: this compound Inhibition of pSTAT3

Cell LineStimulantThis compound Concentration% Inhibition of pSTAT3
HeLaOncostatin M (10 ng/mL)100 nM85%
TF-1Erythropoietin (10 U/mL)100 nM92%

Experimental Protocol: Western Blot for Phospho-STAT3

Materials:

  • HeLa or other suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cytokine stimulant (e.g., Oncostatin M, IL-6)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3 (Cell Signaling Technology)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG (Cell Signaling Technology)

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of atnivicitinib or DMSO for 1 hour.

    • Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL Oncostatin M for HeLa cells) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

    • Harvest the lysate and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT3 and total STAT3 using densitometry software.

    • Calculate the ratio of phospho-STAT3 to total STAT3 for each condition.

    • Determine the percent inhibition of STAT3 phosphorylation by atnivicitinib relative to the stimulated control.

Visualization: JAK-STAT Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) STAT_dimer->Gene_Expression Translocation & Transcription Atnivicitinib This compound Atnivicitinib->JAK Inhibition

Caption: Atnivicitinib inhibits the JAK-STAT signaling pathway.

III. Functional Cellular Assay: Cytokine Release from Human PBMCs

This assay assesses the functional consequence of JAK inhibition by measuring the suppression of pro-inflammatory cytokine release from primary human immune cells.

Data Presentation: Atnivicitinib Inhibition of Cytokine Release

CytokineStimulantThis compound IC50
IL-6LPS (100 ng/mL)25.8 nM
TNF-αLPS (100 ng/mL)31.2 nM

Experimental Protocol: IL-6 Release from PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

  • RPMI 1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)

  • Atnivicitinib

  • Human IL-6 ELISA Kit (R&D Systems or similar)

Procedure:

  • PBMC Isolation and Culture:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in RPMI 1640 with 10% FBS and determine cell viability and count.

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Treatment and Stimulation:

    • Pre-treat the cells with serial dilutions of atnivicitinib or DMSO for 1 hour.

    • Stimulate the cells with 100 ng/mL LPS. Include an unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • ELISA for IL-6 Quantification:

    • Perform a sandwich ELISA for human IL-6 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody for IL-6.

    • Add the collected supernatants and a standard curve of recombinant human IL-6.

    • Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the concentration of IL-6 in each sample from the standard curve.

    • Determine the percent inhibition of IL-6 release for each atnivicitinib concentration relative to the LPS-stimulated control.

    • Plot the percent inhibition against the logarithm of the atnivicitinib concentration and determine the IC50 value.

IV. Disease-Relevant Cellular Assay: Pro-inflammatory Gene Expression in RA-FLS

This assay utilizes primary cells from patients with rheumatoid arthritis (RA) to evaluate the efficacy of atnivicitinib in a disease-relevant context.

Data Presentation: this compound in RA-FLS

GeneStimulantAtnivicitinib (100 nM) Fold Change vs. Stimulated Control
IL-6TNF-α (10 ng/mL)0.15
MMP-3TNF-α (10 ng/mL)0.22

Experimental Protocol: Gene Expression in RA-FLS

Materials:

  • Human Fibroblast-Like Synoviocytes from RA patients (RA-FLS) (Cell Applications, Inc. or equivalent)

  • Synoviocyte Growth Medium

  • Recombinant Human TNF-α (R&D Systems)

  • Atnivicitinib

  • RNA isolation kit (Qiagen RNeasy)

  • cDNA synthesis kit (Bio-Rad iScript)

  • qPCR master mix (Bio-Rad SsoAdvanced Universal SYBR Green Supermix)

  • Primers for IL-6, MMP-3, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RA-FLS Culture and Treatment:

    • Culture RA-FLS in Synoviocyte Growth Medium. Use cells between passages 3 and 7.

    • Seed the cells in 12-well plates and allow them to adhere overnight.

    • Pre-treat the cells with atnivicitinib or DMSO for 1 hour.

    • Stimulate the cells with 10 ng/mL TNF-α for 6 hours.

  • RNA Isolation and cDNA Synthesis:

    • Lyse the cells and isolate total RNA using an RNA isolation kit.

    • Synthesize cDNA from an equal amount of RNA from each sample.

  • Quantitative PCR (qPCR):

    • Perform qPCR for the target genes (IL-6, MMP-3) and the housekeeping gene (GAPDH).

    • Run each sample in triplicate.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the unstimulated control.

    • Determine the fold change in gene expression in the atnivicitinib-treated samples compared to the TNF-α-stimulated control.

Visualization: RA-FLS Assay Workflow

Culture_FLS Culture RA-FLS Seed_Plates Seed in 12-well Plates Culture_FLS->Seed_Plates Treat_Atnivicitinib Pre-treat with Atnivicitinib Seed_Plates->Treat_Atnivicitinib Stimulate_TNFa Stimulate with TNF-α (6h) Treat_Atnivicitinib->Stimulate_TNFa Isolate_RNA Isolate Total RNA Stimulate_TNFa->Isolate_RNA Synthesize_cDNA Synthesize cDNA Isolate_RNA->Synthesize_cDNA Perform_qPCR Perform qPCR for IL-6, MMP-3, GAPDH Synthesize_cDNA->Perform_qPCR Analyze_Data Analyze Gene Expression (ΔΔCt) Perform_qPCR->Analyze_Data

Caption: Workflow for analyzing gene expression in RA-FLS.

Application Notes and Protocols for Atinvicitinib in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atinvicitinib is a second-generation, selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] Its primary mechanism of action involves the modulation of the JAK/STAT signaling pathway, which is crucial in the pathogenesis of various inflammatory and autoimmune conditions.[4][5] this compound inhibits the function of multiple cytokines involved in itch, inflammation, and allergic responses that are dependent on JAK1 activity. It demonstrates high selectivity for JAK1, with at least a 10-fold greater selectivity over other JAK family members (JAK2, JAK3, and TYK2). This selectivity is intended to minimize interference with cytokine signaling involved in hematopoiesis and other immune functions, contributing to a favorable safety profile.

Currently, this compound, under the trade name NUMELVI®, has been investigated and approved for veterinary use in dogs for the treatment of pruritus associated with allergic dermatitis and the clinical manifestations of atopic dermatitis. This document provides detailed application notes and protocols based on the available data from canine clinical studies. While this compound's mechanism of action suggests potential therapeutic utility in other autoimmune diseases, such as rheumatoid arthritis, specific preclinical studies in corresponding animal models are not yet widely published. Therefore, this document also presents proposed experimental protocols for common autoimmune disease models, adapted from established methodologies for other JAK inhibitors.

Mechanism of Action: The JAK/STAT Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the JAK1 enzyme. This inhibition disrupts the downstream signaling of various pro-inflammatory and pruritogenic cytokines that are key drivers in autoimmune and allergic diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation This compound This compound This compound->JAK1 Inhibition Gene_Transcription Gene Transcription (Inflammation, Pruritus) DNA->Gene_Transcription Modulation Canine_Dermatitis_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (28 Days) cluster_assessment Assessment & Analysis Recruitment Recruit Client-Owned Dogs with Atopic Dermatitis Baseline Baseline Assessment (Pruritus & Skin Lesions) Recruitment->Baseline Randomization Randomization Baseline->Randomization Atinvicitinib_Group This compound (0.8-1.2 mg/kg/day) Randomization->Atinvicitinib_Group Placebo_Group Placebo Randomization->Placebo_Group Weekly_Assess Weekly Assessments (Pruritus & Lesions) Atinvicitinib_Group->Weekly_Assess Placebo_Group->Weekly_Assess Final_Assess Final Assessment & Safety Evaluation Weekly_Assess->Final_Assess Data_Analysis Data Analysis Final_Assess->Data_Analysis

References

Application Notes and Protocols for Atinvicitinib in Canine Atopic Dermatitis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atinvicitinib, marketed under the brand name NUMELVI®, is a second-generation Janus kinase (JAK) inhibitor approved for the treatment of pruritus associated with allergic dermatitis, including atopic dermatitis, in dogs.[1][2][3] It offers a targeted approach to managing the clinical signs of this common and often distressing condition.[2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, clinical efficacy, safety profile, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

This compound is a highly selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial in the pathogenesis of atopic dermatitis, mediating the effects of various pro-inflammatory and pruritogenic cytokines. This compound is at least 10-fold more selective for JAK1 over JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This selectivity for JAK1 is a key feature, as it minimizes interference with other signaling pathways that are dependent on other JAK enzymes, such as those involved in hematopoiesis and innate immune responses. By inhibiting JAK1, this compound effectively blocks the signaling of cytokines involved in itch and inflammation, leading to a reduction in the clinical signs of atopic dermatitis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory & Pruritogenic Cytokines (e.g., IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 Receptor->JAK1_inactive Activation STAT_inactive STAT JAK1_inactive->STAT_inactive Phosphorylation JAK_other_inactive Other JAKs (JAK2, JAK3, TYK2) STAT_active p-STAT (Dimer) STAT_inactive->STAT_active Dimerization Gene Gene Transcription (Inflammation, Pruritus) STAT_active->Gene Nuclear Translocation This compound This compound This compound->JAK1_inactive Selective Inhibition

Figure 1: this compound's selective inhibition of the JAK1-STAT signaling pathway.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in reducing both pruritus and skin lesions in dogs with atopic dermatitis.

Table 1: Efficacy of this compound in a 28-day Randomized Clinical Trial

Efficacy EndpointThis compound (0.8-1.2 mg/kg once daily)Placebo
Dogs with ≥50% reduction in itching or skin lesion severity index (e.g., CADESI)87.5%23.1%

Table 2: Onset of Action in a Placebo-Controlled Clinical Trial

Efficacy EndpointThis compound (once daily)Placebo
Dogs with clinically meaningful improvement in itch severity within 7 days>81%46.5%

Safety Profile

This compound is generally well-tolerated in dogs.

  • Age of Use: Approved for use in dogs as young as six months of age.

  • Adverse Effects: Reported side effects are typically mild and transient, including vomiting, diarrhea, lethargy, and anorexia, occurring at low rates.

  • Vaccination Response: Studies have shown that this compound does not interfere with the serological response to core vaccinations.

  • Drug Interactions: There are no known drug interactions.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound and other treatments for canine atopic dermatitis.

Protocol 1: Assessment of Skin Lesions using the Canine Atopic Dermatitis Extent and Severity Index (CADESI-04)

Objective: To quantitatively assess the severity of skin lesions in dogs with atopic dermatitis.

Materials:

  • CADESI-04 scoring sheet

  • Trained veterinary dermatologist or researcher

Procedure:

  • The CADESI-04 assesses 20 predefined body sites.

  • At each of the 20 sites, three key lesions are scored for severity: erythema (redness), lichenification (thickening of the skin), and alopecia/excoriation (hair loss/scratches).

  • Each lesion is graded on a 4-point scale:

    • 0 = None

    • 1 = Mild

    • 2 = Moderate

    • 3 = Severe

  • The scores for the three lesions at each of the 20 sites are summed to give a total CADESI-04 score, with a maximum possible score of 180.

  • Proposed benchmarks for disease severity based on the CADESI-04 score are:

    • Mild: 10

    • Moderate: 35

    • Severe: 60

CADESI_Workflow start Start Assessment assess_sites Assess 20 Predefined Body Sites start->assess_sites score_lesions Score 3 Key Lesions: - Erythema - Lichenification - Alopecia/Excoriation assess_sites->score_lesions grading_scale Use 0-3 Severity Scale (None, Mild, Moderate, Severe) score_lesions->grading_scale For each lesion sum_scores Sum Scores for All Lesions at All Sites grading_scale->sum_scores total_score Calculate Total CADESI-04 Score (Max 180) sum_scores->total_score

Figure 2: Workflow for CADESI-04 Scoring.
Protocol 2: Assessment of Pruritus using the Pruritus Visual Analog Scale (PVAS)

Objective: To assess the severity of pruritus (itching) as perceived by the dog's owner.

Materials:

  • Validated PVAS form, which includes a 10 cm line with descriptive anchors at each end (e.g., "Normal dog, no itching" to "Extremely severe itching").

Procedure:

  • Provide the dog's owner with the PVAS form.

  • Instruct the owner to consider all itching-related behaviors (scratching, biting, licking, chewing, rubbing) over a specified period (e.g., the last 24 hours).

  • The owner makes a single vertical mark on the 10 cm line that best represents the dog's overall level of itchiness.

  • The score is determined by measuring the distance in centimeters from the "no itching" end of the scale to the owner's mark.

Protocol 3: Canine Interleukin-31 (IL-31) Induced Pruritus Model

Objective: To evaluate the anti-pruritic effects of a therapeutic agent in an acute pruritus model.

Materials:

  • Recombinant canine IL-31 (cIL-31)

  • Vehicle control (e.g., phosphate-buffered saline)

  • Test compound (e.g., this compound) and placebo

  • Purpose-bred beagle dogs

  • Video recording equipment

Procedure:

  • Acclimation: Acclimate dogs to the study environment.

  • Baseline Assessment: Record baseline pruritic behavior via video for a set period (e.g., 4 hours).

  • Treatment Administration: Administer the test compound (this compound), placebo, or other comparators (e.g., prednisolone, dexamethasone) orally or via the intended route of administration at a specified time before IL-31 challenge.

  • IL-31 Challenge: Administer recombinant cIL-31 intravenously or intradermally to induce pruritus. A typical intravenous dose is 1.75 µg/kg.

  • Observation: Video record the dogs for a defined period post-challenge (e.g., 2-5 hours).

  • Scoring: Blinded observers review the video recordings and quantify the total time spent in pruritic behaviors (scratching, licking, biting, etc.).

  • Analysis: Compare the duration of pruritic behavior in the treated groups to the placebo group to determine the efficacy of the test compound.

Protocol 4: In Vitro JAK Selectivity Assay

Objective: To determine the in vitro inhibitory activity of this compound against different JAK enzymes (JAK1, JAK2, JAK3, TYK2).

Materials:

  • Recombinant human JAK enzymes

  • Suitable substrate (e.g., a peptide with a tyrosine residue)

  • ATP

  • This compound

  • Assay buffer

  • Microplate reader for detecting kinase activity (e.g., luminescence-based)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a multi-well plate, combine the assay buffer, one of the JAK enzymes, and the substrate.

  • Inhibitor Addition: Add the diluted this compound or vehicle control to the wells.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate (often by quantifying the remaining ATP, which is inversely proportional to kinase activity). Measure the signal using a microplate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) for each JAK enzyme by fitting the data to a four-parameter logistic curve.

    • The selectivity is determined by comparing the IC50 values for JAK1 to those for JAK2, JAK3, and TYK2.

MOA_Logic AD Atopic Dermatitis Pathophysiology Cytokines Overproduction of Pruritogenic & Pro-inflammatory Cytokines (e.g., IL-31) AD->Cytokines JAK1_Signal JAK1-Mediated Intracellular Signaling Cytokines->JAK1_Signal Symptoms Clinical Signs: Pruritus & Inflammation JAK1_Signal->Symptoms Reduction Reduction in Clinical Signs This compound This compound Administration Inhibition Selective Inhibition of JAK1 This compound->Inhibition Inhibition->JAK1_Signal Blocks Inhibition->Reduction Leads to

Figure 3: Logical relationship of this compound's mechanism of action.

References

Atinvicitinib Dose-Response Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atinvicitinib is a selective Janus kinase (JAK) inhibitor with high specificity for JAK1.[1] By inhibiting JAK1, this compound modulates the signaling of various cytokines involved in inflammation, pruritus (itching), and allergic responses.[1] This document provides a summary of the available dose-response data for this compound, detailed protocols for key experimental assays, and visualizations of its mechanism of action and experimental workflows. This compound is under investigation as a veterinary medicinal product for the treatment of atopic and allergic dermatitis in dogs.[2]

Data Presentation

In Vitro Dose-Response Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different JAK isoforms, demonstrating its selectivity for JAK1.

TargetIC50 (nM)Selectivity vs. JAK1
JAK10.41x
JAK2615x
TYK21332.5x
JAK311302825x
Data sourced from in vitro kinase assays.[3]

This compound is reported to be at least 10-fold more selective for JAK1 compared to JAK2, JAK3, and TYK2.[4]

In Vivo Dose-Response Data: Canine Atopic Dermatitis Clinical Trial

A randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in client-owned dogs with atopic dermatitis.

Treatment GroupNumber of Subjects (Dogs)DurationKey Outcomes
This compound (0.8-1.2 mg/kg, once daily)Not specified28 days87.5% of dogs achieved at least a 50% reduction in itching or skin lesion severity index.
PlaceboNot specified28 days23.1% of dogs achieved at least a 50% reduction in itching or skin lesion severity index.
This compound (dose not specified)289 (in a large trial)7 daysOver 81% of dogs showed clinically meaningful improvement in itch severity.
PlaceboNot specified7 days46.5% of dogs showed clinically meaningful improvement in itch severity.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JAK1 signaling pathway, which is crucial for the action of many pro-inflammatory and pruritogenic cytokines.

JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 3. Phosphorylation STAT_active STAT (Active) (Dimerized) STAT_inactive->STAT_active DNA DNA STAT_active->DNA 4. Translocation & Binding This compound This compound This compound->JAK1_active Inhibition Transcription Gene Transcription (Inflammation & Itch) DNA->Transcription 5. Transcription

Caption: this compound inhibits the JAK1 signaling pathway.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay Protocol (Generalized)

This protocol outlines a general method for determining the IC50 values of this compound against JAK family kinases.

1. Objective: To quantify the inhibitory activity of this compound on JAK1, JAK2, JAK3, and TYK2.

2. Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
  • ATP (Adenosine triphosphate).
  • Peptide substrate (e.g., a poly-Glu-Tyr peptide).
  • This compound stock solution (in DMSO).
  • Kinase assay buffer.
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).
  • Microplate reader.

3. Method:

  • Prepare a serial dilution of this compound in kinase assay buffer.
  • In a microplate, add the JAK enzyme, peptide substrate, and the diluted this compound or vehicle control (DMSO).
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  • Measure the signal (e.g., luminescence) using a microplate reader.
  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_inhibitor [label="Prepare this compound\nSerial Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_plate [label="Prepare Assay Plate:\nJAK Enzyme + Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; add_inhibitor [label="Add this compound or\nVehicle Control", fillcolor="#FBBC05", fontcolor="#202124"]; start_reaction [label="Initiate Reaction with ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate", shape=Mdiamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; detection [label="Add Detection Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; read_plate [label="Measure Signal\n(e.g., Luminescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\nCalculate % Inhibition\nDetermine IC50", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_inhibitor; prep_inhibitor -> add_inhibitor; prep_plate -> add_inhibitor; add_inhibitor -> start_reaction; start_reaction -> incubation; incubation -> detection; detection -> read_plate; read_plate -> analysis; analysis -> end; }

Caption: Workflow for an in vitro JAK inhibition assay.

In Vivo Canine Atopic Dermatitis Study Protocol (Generalized)

This protocol provides a general framework for a clinical study evaluating the efficacy of this compound in dogs with atopic dermatitis, based on publicly available information.

1. Objective: To assess the dose-response, efficacy, and safety of orally administered this compound for the treatment of atopic dermatitis in dogs.

2. Study Design:

  • Randomized, double-blind, placebo-controlled, multi-center study.
  • Study Population: Client-owned dogs with a confirmed diagnosis of chronic atopic dermatitis.
  • Treatment Groups:
  • This compound (e.g., 0.8-1.2 mg/kg) administered orally once daily.
  • Placebo administered orally once daily.
  • Study Duration: 28 days (with potential for longer-term follow-up).

3. Method:

  • Screening and Enrollment:
  • Verify diagnosis of atopic dermatitis based on established criteria.
  • Obtain informed consent from the dog owners.
  • Perform baseline assessments of pruritus and skin lesions.
  • Randomization and Treatment:
  • Randomly assign eligible dogs to either the this compound or placebo group.
  • Dispense the assigned treatment to the owners with instructions for daily administration.
  • Efficacy Assessments:
  • Owners assess pruritus severity at specified time points using a validated scale (e.g., Pruritus Visual Analog Scale - PVAS).
  • Veterinarians assess the extent and severity of skin lesions at specified time points using a validated scoring system (e.g., Canine Atopic Dermatitis Extent and Severity Index - CADESI).
  • Safety Assessments:
  • Monitor for any adverse events throughout the study.
  • Perform clinical pathology (hematology and serum chemistry) at baseline and at the end of the study.
  • Data Analysis:
  • Compare the change from baseline in pruritus and skin lesion scores between the treatment groups.
  • Calculate the percentage of dogs achieving a predefined level of improvement (e.g., ≥50% reduction in scores).
  • Analyze the incidence of adverse events.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; screening [label="Screen & Enroll Dogs\nwith Atopic Dermatitis", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="Baseline Assessments:\nPruritus (PVAS)\nSkin Lesions (CADESI)", fillcolor="#FBBC05", fontcolor="#202124"]; randomization [label="Randomize", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; treatment_group [label="Administer this compound\n(e.g., 0.8-1.2 mg/kg/day)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; placebo_group [label="Administer Placebo", fillcolor="#FFFFFF", fontcolor="#202124"]; follow_up [label="Follow-up Assessments\n(e.g., Days 7, 14, 28)", shape=Mdiamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; efficacy_assessment [label="Efficacy Assessment:\nPVAS & CADESI Scores", fillcolor="#FBBC05", fontcolor="#202124"]; safety_assessment [label="Safety Assessment:\nAdverse Events\nClinical Pathology", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> screening; screening -> baseline; baseline -> randomization; randomization -> treatment_group [label="Group A"]; randomization -> placebo_group [label="Group B"]; treatment_group -> follow_up; placebo_group -> follow_up; follow_up -> efficacy_assessment; follow_up -> safety_assessment; efficacy_assessment -> analysis; safety_assessment -> analysis; analysis -> end; }

Caption: Workflow for a canine atopic dermatitis clinical trial.

References

Preparation of Atinvicitinib Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans.

Introduction

Atinvicitinib is a selective Janus kinase (JAK) inhibitor with high specificity for JAK1.[1] This selectivity makes it a valuable tool for studying cytokine signaling pathways mediated by JAK1, which are implicated in inflammatory and allergic conditions.[1] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for this compound.[2][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Weight 360.34 g/mol [4]
CAS Number 2169273-59-8
Chemical Formula C₁₆H₁₇FN₆O₃
Appearance Solid powder
Solubility in DMSO Up to 100 mg/mL (277.52 mM)

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (recommended)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a new, clean microcentrifuge tube or vial on the balance and tare to zero.

  • Weighing this compound:

    • Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.60 mg of this compound.

      • Calculation:

        • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

        • 0.001 L x 0.010 mol/L x 360.34 g/mol = 0.00360 g = 3.60 mg

  • Adding DMSO:

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication is recommended to aid dissolution. Sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming may also be applied if necessary.

  • Storage:

    • Once fully dissolved, the this compound stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, -20°C is acceptable for up to one month.

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex check_sol Clear Solution? vortex->check_sol sonicate Sonicate check_sol->sonicate No aliquot Aliquot into single-use volumes check_sol->aliquot Yes sonicate->vortex store Store at -80°C aliquot->store end_node End store->end_node

Caption: Workflow for the preparation of this compound stock solution in DMSO.

Safety and Handling Precautions

  • This compound is for research use only and should not be used in humans.

  • Handle this compound powder and its solutions in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

  • In case of accidental contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for more detailed safety information.

Signaling Pathway of this compound

This compound is a selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors. This compound exerts its effect by blocking the phosphorylation and activation of STAT proteins, thereby inhibiting the transcription of target genes involved in inflammatory and immune responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 receptor->jak1 Activation stat STAT jak1->stat Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization dna DNA dimer->dna Translocation This compound This compound This compound->jak1 Inhibition transcription Gene Transcription dna->transcription cytokine Cytokine cytokine->receptor

Caption: Simplified JAK1/STAT signaling pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Potential Atinvicitinib toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Atinvicitinib in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective Janus kinase (JAK) inhibitor with high specificity for JAK1.[1][2] By inhibiting JAK1, this compound blocks the downstream signaling of various cytokines involved in inflammatory and allergic responses.[1] Its selectivity for JAK1 is at least 10-fold higher than for other JAK family members (JAK2, JAK3, and TYK2), which minimizes interference with pathways mediated by these other kinases.[3][4]

Q2: What are the common initial steps for using this compound in a new cell line?

When using this compound in a new cell line, it is crucial to first determine the optimal working concentration. This is typically achieved by performing a dose-response experiment to establish the IC50 (half-maximal inhibitory concentration) for your specific endpoint (e.g., inhibition of cytokine-induced STAT phosphorylation) and a cytotoxicity assay to determine the concentration at which this compound becomes toxic to the cells.

Q3: How should I prepare and store this compound stock solutions?

Most kinase inhibitors are soluble in organic solvents such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. For experimental use, dilute the stock solution in your cell culture medium to the desired final concentration.

Q4: What is the recommended starting concentration for my experiments?

If the IC50 or Ki values for your target are known from the literature, a good starting point is 5-10 times this value to ensure effective inhibition. If this information is not available, performing a dose-response curve with a wide range of concentrations is recommended to determine the optimal concentration for your specific cell type and experimental conditions.

Q5: What are the potential off-target effects of this compound?

While this compound is a selective JAK1 inhibitor, like all kinase inhibitors, it may have off-target effects, especially at higher concentrations. These off-target effects can lead to unexpected cellular responses or toxicity. It is important to use the lowest effective concentration to minimize these effects.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
High Cell Toxicity at Expected Efficacious Concentrations 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 2. Off-Target Toxicity: this compound may be affecting other essential cellular pathways. 3. Incorrect Concentration: The concentration of this compound used may be too high for the specific cell line.1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider using a more selective inhibitor if available. 3. Perform a thorough dose-response and cytotoxicity assay to identify the optimal concentration.
Variability Between Experimental Replicates 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or overall cell health. 3. Inhibitor Instability: The compound may be degrading in the cell culture medium over the course of the experiment.1. Prepare a master mix of this compound in the media to add to all relevant wells. 2. Maintain consistent cell passage numbers and ensure uniform cell seeding density. 3. Prepare fresh dilutions of this compound for each experiment and consider performing a stability study of the inhibitor in your specific media.
Lack of Expected Biological Effect 1. Poor Cell Permeability: this compound may not be effectively entering the cells. 2. Incorrect Concentration: The concentration used may be too low. 3. Inhibitor Instability/Degradation: The compound may have degraded in the stock solution or in the culture medium.1. While not a common issue with small molecule inhibitors, you can consult the literature for similar compounds. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Use fresh aliquots of the stock solution and prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Determination of IC50 for JAK1 Inhibition

This protocol outlines a general method for determining the IC50 of this compound for the inhibition of JAK1-mediated signaling, using cytokine-induced STAT phosphorylation as a readout.

  • Cell Seeding: Seed your target cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Cell Starvation (if necessary): Depending on the cell line and pathway, you may need to serum-starve the cells for a few hours to reduce basal signaling.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in your cell culture medium. Add the different concentrations of this compound to the cells and incubate for a predetermined time (e.g., 1-2 hours).

  • Cytokine Stimulation: Add a specific cytokine that signals through the JAK1 pathway (e.g., IL-6 or IFN-γ) to all wells except the negative control.

  • Cell Lysis: After a short incubation with the cytokine (e.g., 15-30 minutes), wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Determine the levels of phosphorylated STAT (p-STAT) and total STAT in the cell lysates using an appropriate method such as Western blotting or ELISA.

  • Data Analysis: Plot the percentage of p-STAT inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay

This protocol describes how to assess the cytotoxic effects of this compound on a cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a low density to allow for several days of growth.

  • This compound Treatment: The following day, add a range of this compound concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., resazurin-based assays or MTT). Be aware that some viability reagents themselves can be toxic over long incubation periods.

  • Data Analysis: Measure the signal according to the manufacturer's instructions and normalize the results to the vehicle-treated control cells to determine the percentage of viable cells at each this compound concentration.

Visualizations

Atinvicitinib_Mechanism_of_Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1 JAK1 receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes This compound This compound This compound->JAK1 Inhibits Gene_Expression Gene Expression (Inflammation, Allergy) Cytokine Cytokine Cytokine->receptor Binds pSTAT_dimer->Gene_Expression Translocates to Nucleus and Initiates Transcription

Caption: this compound's mechanism of action via JAK1 inhibition.

Experimental_Workflow_for_IC50_Determination A Seed cells in 96-well plate B Treat with serial dilutions of this compound A->B C Stimulate with cytokine (e.g., IL-6) B->C D Lyse cells C->D E Measure p-STAT and total STAT (e.g., ELISA) D->E F Plot dose-response curve and calculate IC50 E->F

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic_Flow cluster_solutions start Unexpected Experimental Outcome q1 High Cell Toxicity? start->q1 q2 Inconsistent Results? q1->q2 No sol1 Check solvent concentration. Lower this compound dose. Perform cytotoxicity assay. q1->sol1 Yes q3 No Effect Observed? q2->q3 No sol2 Prepare master mix. Ensure consistent cell culture. Use fresh inhibitor aliquots. q2->sol2 Yes sol3 Increase this compound concentration. Check inhibitor stability. Verify cell permeability. q3->sol3 Yes

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Atinvicitinib Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential instability issues with Atinvicitinib in solution. The following information is based on general principles of small molecule stability and best practices for handling similar compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate after preparation or storage. What should I do?

A1: Cloudiness or precipitation can indicate that this compound has fallen out of solution. This can be due to several factors including exceeding its solubility limit, solvent evaporation, or temperature fluctuations.

  • Immediate Action: Do not use a solution with precipitate in your experiments as the actual concentration will be unknown. Try to redissolve the compound by gentle warming (to no more than 37°C) and sonication. If it does not redissolve, it is best to prepare a fresh stock solution.

  • Preventative Measures:

    • Ensure you are using a suitable solvent. This compound is reported to be soluble in DMSO.

    • Store stock solutions in tightly sealed vials to prevent solvent evaporation.

    • Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q2: I am concerned about the chemical stability of my this compound stock solution over time. How should I store it?

A2: Proper storage is crucial for maintaining the chemical integrity of this compound. For stock solutions prepared in DMSO, the following storage conditions are recommended based on information from various suppliers:

  • Short-term storage: Store at -20°C for up to one month.[1][2]

  • Long-term storage: For storage longer than one month, it is recommended to store aliquots at -80°C, where it can be stable for up to 6 months.[1][2]

Always refer to the manufacturer's specific recommendations if available.

Q3: Can I prepare aqueous dilutions of my this compound DMSO stock for my cell-based assays?

A3: Yes, but care must be taken as this compound is poorly soluble in aqueous solutions. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.

  • Recommended Dilution Technique: To minimize precipitation, perform serial dilutions. When preparing the final working solution, add the this compound DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing.

  • Co-solvents: For in vivo studies, co-solvents such as PEG300, Tween-80, or SBE-β-CD can be used to improve aqueous solubility.[1]

Q4: I suspect my this compound may be degrading in solution. What are the likely degradation pathways?

A4: While specific degradation pathways for this compound are not extensively published, compounds with similar structures (e.g., pyrazole carboxamides) can be susceptible to certain types of degradation:

  • Hydrolysis: The carboxamide group in this compound could be susceptible to hydrolysis, especially under strongly acidic or basic conditions, to form the corresponding carboxylic acid.

  • Oxidation: Small molecule kinase inhibitors can be prone to oxidation. This can be initiated by exposure to air (oxygen), trace metal ions, or peroxides that may be present in solvents.

  • Photodegradation: Exposure to UV or even ambient light can sometimes lead to the degradation of complex organic molecules.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in DMSO Stock Solvent evaporation; storage at too high a temperature.Ensure vials are tightly sealed. Store at recommended temperatures (-20°C or -80°C).
Precipitation upon Aqueous Dilution Poor aqueous solubility.Decrease the final concentration. Perform serial dilutions. Add the stock solution to the aqueous buffer slowly with vigorous mixing.
Loss of Activity in Experiments Chemical degradation of this compound.Prepare fresh stock solutions. Protect solutions from light. Consider adding an antioxidant to the solvent. Perform a stability study (see Experimental Protocols).
Inconsistent Experimental Results Inaccurate concentration due to precipitation or degradation.Always ensure the solution is clear before use. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential instability of this compound under various stress conditions. This can help in understanding its degradation pathways.

1. Materials:

  • This compound powder
  • DMSO (anhydrous)
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • HPLC-grade water, acetonitrile, and relevant buffers
  • pH meter
  • HPLC system with a UV or DAD detector

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
  • Stress Conditions:
  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.
  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.
  • Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC-grade water and incubate at 60°C.
  • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.
  • Thermal Degradation: Store an aliquot of the stock solution at 60°C.
  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or a photostability chamber.
  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µM) with the mobile phase.
  • HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method. Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stabilizing this compound in Solution with Antioxidants

This protocol describes how to test the effectiveness of antioxidants in preventing the potential oxidative degradation of this compound.

1. Materials:

  • This compound powder
  • DMSO (anhydrous)
  • Antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Ascorbic Acid.
  • HPLC system

2. Procedure:

  • Stock Solution Preparation:
  • Prepare a control stock solution of this compound in DMSO.
  • Prepare test stock solutions of this compound in DMSO containing a small amount of antioxidant (e.g., 0.01% w/v BHT or BHA).
  • Storage: Store all stock solutions under the same conditions (e.g., at 4°C or room temperature, exposed to air).
  • Analysis: At various time points (e.g., 0, 1, 3, 7, 14 days), take an aliquot from each stock solution, dilute it to a suitable concentration, and analyze by HPLC.
  • Evaluation: Compare the peak area of this compound in the control and antioxidant-containing solutions over time. A smaller decrease in the peak area in the presence of an antioxidant suggests it is effective in preventing oxidative degradation.

Data Presentation

Table 1: this compound Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₇FN₆O₃
Molecular Weight 360.34 g/mol
Appearance Solid powder
Solubility in DMSO ≥ 80 mg/mL

Table 2: Recommended Storage Conditions for this compound Solutions in DMSO

Storage TemperatureDurationRecommendation
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot for long-term storage.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Transcription Gene Transcription (Inflammation, Itch) DNA->Transcription 6. Transcription Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Stability_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution (e.g., in DMSO) Acid Acidic (HCl) Prep->Acid Expose to Base Basic (NaOH) Prep->Base Expose to Oxidation Oxidative (H₂O₂) Prep->Oxidation Expose to Thermal Thermal (Heat) Prep->Thermal Expose to Photo Photolytic (UV/Vis) Prep->Photo Expose to Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Analyze Data (Parent Peak Decrease, Degradant Peak Increase) HPLC->Data

Caption: Experimental workflow for a forced degradation study of this compound.

References

Mitigating side effects of Atinvicitinib in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential side effects of Atinvicitinib in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide: Managing Potential Side effects

While this compound, a selective Janus kinase 1 (JAK1) inhibitor, has been shown to be well-tolerated in canine studies, it is crucial to monitor for potential side effects common to the JAK inhibitor class.[1][2] High selectivity for JAK1 is anticipated to minimize off-target effects, particularly those associated with JAK2 and JAK3 inhibition, such as significant impacts on hematopoiesis.[1][3]

The following table summarizes potential adverse events, their likely mechanisms, and recommended mitigation and monitoring strategies based on preclinical data from selective JAK1 inhibitors like upadacitinib and oclacitinib.[4]

Table 1: Troubleshooting Potential Side Effects of this compound in Animal Studies

Potential Side Effect Potential Mechanism Recommended Mitigation & Monitoring Strategies
Hematological Changes
Mild, transient decrease in lymphocytes (Lymphopenia)Inhibition of JAK1/JAK3-dependent cytokine signaling involved in lymphocyte development and survival.- Monitor Complete Blood Count (CBC) with differential at baseline and regularly throughout the study.- Dose reduction may be considered if decreases are significant and persistent.- Assess for concurrent signs of infection.
Mild decrease in Red Blood Cell (RBC) massPotential for minimal impact on JAK2-mediated erythropoietin signaling at higher doses.- Monitor CBC (RBC count, hemoglobin, hematocrit) at baseline and periodically.- Ensure adequate nutrition and hydration.
Mild, transient decrease in neutrophils (Neutropenia)Minor inhibition of JAK-dependent pathways involved in granulopoiesis.- Monitor CBC with differential, especially during the initial phase of treatment.- Assess for signs of infection.
Increased Susceptibility to Infections
Upper respiratory or urinary tract infectionsImmunomodulatory effects due to inhibition of cytokine signaling crucial for immune surveillance.- Implement strict aseptic techniques during all procedures.- House animals in a clean, low-stress environment.- Monitor for clinical signs of infection (e.g., lethargy, fever, changes in urination).- Consider prophylactic antibiotics only if clinically warranted and based on veterinary consultation.
Opportunistic infections (e.g., demodicosis)Alteration of immune homeostasis.- Conduct thorough health screening of animals prior to study initiation.- Monitor skin and coat condition regularly.- Promptly diagnose and treat any suspected infections.
Gastrointestinal Disturbances
Vomiting, Diarrhea, AnorexiaDirect drug effect on the gastrointestinal tract or alteration of gut immune function.- Administer this compound with food to minimize gastrointestinal upset.- Monitor food and water intake, body weight, and fecal consistency.- Provide supportive care (e.g., fluid therapy) as needed for persistent issues.
Biochemical Changes
Mild elevation in liver enzymes (ALT, AST)Idiosyncratic drug reaction or off-target effects on hepatocytes.- Monitor serum biochemistry panel at baseline and at regular intervals.- Investigate any significant or sustained elevations.- Consider dose reduction or discontinuation if elevations are marked or associated with clinical signs.
Histopathological Findings
Lymphoid depletion in spleen, thymus, and lymph nodesPharmacological effect of JAK1 inhibition on lymphocyte populations.- Conduct terminal histopathological examination of lymphoid tissues.- Correlate findings with in-life hematology data.
Changes in bone marrow cellularityPotential impact on hematopoiesis at higher doses.- Perform histopathological evaluation of bone marrow in toxicology studies.- Correlate with peripheral blood cell counts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does its selectivity influence its side effect profile?

A1: this compound is a selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial for transmitting signals from various cytokines and growth factors that regulate immunity and inflammation. By selectively targeting JAK1, this compound primarily blocks the signaling of cytokines dependent on this enzyme, which are key drivers of allergic and inflammatory responses. Its high selectivity for JAK1 over JAK2, JAK3, and TYK2 is a key feature. This is significant because JAK2 is critically involved in hematopoiesis (the formation of blood cells), and JAK3 is essential for the development and function of lymphocytes. By sparing these other JAK enzymes, this compound is expected to have a more favorable safety profile with a lower risk of hematological side effects and broad immunosuppression compared to less selective JAK inhibitors.

Q2: What are the most common, yet mild, side effects observed with selective JAK1 inhibitors in canine studies?

A2: In clinical and preclinical studies with selective JAK1 inhibitors like oclacitinib, the most frequently reported adverse events are generally mild and transient. These include gastrointestinal disturbances such as vomiting, diarrhea, and decreased appetite. Mild decreases in some white blood cell populations have also been noted but are often not clinically significant.

Q3: How should I monitor for hematological side effects during my study?

A3: Regular monitoring of a Complete Blood Count (CBC) with a differential is the most effective way to track hematological parameters. It is recommended to establish baseline values for each animal before the first administration of this compound. Subsequent samples should be collected at regular intervals throughout the study, with increased frequency during the initial dosing period. Key parameters to monitor include total white blood cell count, lymphocyte and neutrophil counts, and red blood cell parameters (RBC count, hemoglobin, hematocrit).

Q4: What are the key organs to examine during histopathological analysis in a toxicology study of this compound?

A4: Given the mechanism of action of JAK inhibitors, the primary target organs for histopathological examination in a toxicology study should include:

  • Lymphoid Tissues: Spleen, thymus, and lymph nodes should be carefully examined for evidence of lymphoid depletion or other changes in immune cell populations.

  • Bone Marrow: To assess any potential impact on hematopoiesis.

  • Liver and Kidneys: As these are common organs for drug metabolism and excretion, they should be evaluated for any signs of toxicity.

  • Gastrointestinal Tract: To investigate any potential causes of clinical signs like vomiting or diarrhea.

  • Skin: Especially relevant for studies focused on dermatological applications.

Q5: Can this compound be administered with other medications?

A5: The potential for drug-drug interactions should always be a consideration. If concomitant medications are necessary, it is crucial to evaluate their metabolic pathways and potential for interaction with this compound. For immunosuppressive agents, concurrent use is generally not recommended as it may increase the risk of infection. Always consult relevant literature and consider the specific context of your study.

Quantitative Data from Preclinical Studies

The following tables present representative quantitative data from a preclinical toxicology study of the selective JAK1 inhibitor, upadacitinib, in dogs. This data can serve as a guide for the types of changes that might be observed and monitored in studies with this compound. Disclaimer: This data is from a study on upadacitinib and is provided for illustrative purposes. The actual effects of this compound may differ.

Table 2: Representative Dose-Dependent Hematological Changes in a 4-Week Canine Study (Upadacitinib)

ParameterControlLow Dose (e.g., 1 mg/kg/day)Mid Dose (e.g., 5 mg/kg/day)High Dose (e.g., 10 mg/kg/day)Canine Reference Range
Lymphocytes (x10³/µL) 2.52.1 (↓)1.8 (↓↓)1.5 (↓↓↓)1.0 - 4.8
Red Blood Cell Count (x10⁶/µL) 6.86.76.56.2 (↓)5.5 - 8.5
Neutrophils (x10³/µL) 7.57.37.16.93.0 - 11.4
Platelets (x10³/µL) 350345340330200 - 500

(Note: Arrows indicate the direction and relative magnitude of change from the control group.)

Table 3: Representative Serum Biochemistry Changes in a 4-Week Canine Study (General JAK Inhibitor Profile)

ParameterControlLow DoseMid DoseHigh DoseCanine Reference Range
Alanine Aminotransferase (ALT) (U/L) 45505565 (↑)10 - 100
Aspartate Aminotransferase (AST) (U/L) 3032354015 - 66
Blood Urea Nitrogen (BUN) (mg/dL) 151615177 - 27
Creatinine (mg/dL) 1.01.01.11.10.5 - 1.8

(Note: Arrows indicate the direction and relative magnitude of change from the control group.)

Experimental Protocols

1. Complete Blood Count (CBC) and Differential Analysis

  • Objective: To quantify hematological parameters to assess for potential myelosuppression or changes in leukocyte populations.

  • Materials:

    • Whole blood collected in EDTA (purple top) tubes.

    • Automated hematology analyzer.

    • Microscope slides.

    • Wright-Giemsa stain.

    • Microscope.

  • Procedure:

    • Collect 1-2 mL of whole blood via venipuncture into an EDTA tube.

    • Gently invert the tube 8-10 times to ensure proper anticoagulation.

    • Analyze the sample on a calibrated automated hematology analyzer within 2 hours of collection. Key parameters to record include: Total White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Platelet count (PLT), and differential leukocyte counts (neutrophils, lymphocytes, monocytes, eosinophils, basophils).

    • Prepare a blood smear by placing a small drop of blood on a clean microscope slide and using a second slide to spread it into a thin film.

    • Air dry the smear completely.

    • Stain the smear using a Wright-Giemsa stain according to the manufacturer's instructions.

    • Examine the stained smear under a microscope to perform a manual differential count of 100 white blood cells and to assess red blood cell and platelet morphology.

    • Compare the results to baseline values and established canine reference ranges.

2. Serum Biochemistry Analysis

  • Objective: To evaluate potential effects on liver and kidney function.

  • Materials:

    • Whole blood collected in serum separator (red top or tiger top) tubes.

    • Centrifuge.

    • Automated clinical chemistry analyzer.

  • Procedure:

    • Collect 2-3 mL of whole blood into a serum separator tube.

    • Allow the blood to clot at room temperature for 20-30 minutes.

    • Centrifuge the tube at 2000-3000 x g for 10-15 minutes.

    • Carefully collect the serum and transfer it to a clean, labeled tube.

    • Analyze the serum on a calibrated automated clinical chemistry analyzer. Key parameters include: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Blood Urea Nitrogen (BUN), and Creatinine.

    • Compare the results to baseline values and established canine reference ranges.

3. Cytokine Profiling via ELISA

  • Objective: To measure the levels of specific cytokines in plasma or serum to confirm the pharmacodynamic effect of this compound and to monitor the inflammatory state.

  • Materials:

    • Plasma (from EDTA or heparin tubes) or serum samples.

    • Canine-specific ELISA kits for relevant cytokines (e.g., IL-2, IL-4, IL-6, IL-13, IL-31, IFN-γ).

    • Microplate reader.

  • Procedure:

    • Prepare plasma by centrifuging anticoagulated whole blood and collecting the supernatant. Prepare serum as described in the biochemistry protocol.

    • Follow the instructions provided with the specific canine ELISA kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate to produce a colorimetric reaction.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

4. Histopathological Examination

  • Objective: To identify any microscopic changes in tissues of interest.

  • Materials:

    • 10% neutral buffered formalin.

    • Tissue cassettes.

    • Ethanol series (for dehydration).

    • Xylene (for clearing).

    • Paraffin wax.

    • Microtome.

    • Microscope slides.

    • Hematoxylin and Eosin (H&E) stains.

    • Microscope.

  • Procedure:

    • At necropsy, collect tissue samples of interest (lymphoid tissues, bone marrow, liver, kidneys, gastrointestinal tract, skin).

    • Fix the tissues in 10% neutral buffered formalin for at least 24 hours. The volume of formalin should be at least 10 times the volume of the tissue.

    • Trim the fixed tissues and place them in labeled cassettes.

    • Process the tissues through a series of graded alcohols for dehydration, followed by xylene for clearing.

    • Embed the tissues in paraffin wax.

    • Section the paraffin blocks at 4-5 µm thickness using a microtome.

    • Mount the sections on microscope slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Dehydrate, clear, and coverslip the stained slides.

    • A board-certified veterinary pathologist should examine the slides microscopically for any pathological changes.

Visualizations

JAK_STAT_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_1 JAK1 JAK1_2 JAK1 STAT_inactive STAT (inactive) JAK1_1->STAT_inactive 2. Phosphorylation JAK1_2->STAT_inactive STAT_active STAT (active) Dimer STAT_inactive->STAT_active 3. Dimerization Nucleus Nucleus STAT_active->Nucleus 4. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 5. Gene Activation This compound This compound This compound->JAK1_1 Inhibition This compound->JAK1_2

Caption: this compound selectively inhibits JAK1, blocking cytokine signaling.

Experimental_Workflow cluster_in_life In-Life Phase cluster_lab_analysis Laboratory Analysis cluster_terminal Terminal Phase Dosing This compound Dosing Clinical_Obs Clinical Observations (Daily) Dosing->Clinical_Obs Blood_Collection Blood Collection (Weekly) Dosing->Blood_Collection Necropsy Necropsy Dosing->Necropsy End of Study CBC CBC & Differential Blood_Collection->CBC Biochem Serum Biochemistry Blood_Collection->Biochem Cytokine Cytokine Profiling (ELISA) Blood_Collection->Cytokine Histo Histopathology Necropsy->Histo

Caption: Workflow for monitoring this compound side effects in animal studies.

References

Atinvicitinib Formulation for Enhanced Bioavailability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of Atinvicitinib to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective Janus kinase (JAK) inhibitor with high specificity for JAK1.[1] By inhibiting JAK1, this compound blocks the downstream signaling of various cytokines that are pivotal in mediating itch, inflammation, and allergic responses.[1][2] This mechanism of action makes it a subject of investigation for conditions like atopic dermatitis.[3][4]

Q2: What are the main challenges in formulating this compound?

The primary challenge in formulating this compound is its low aqueous solubility. As a pyrazole compound, it requires specific formulation strategies to ensure adequate dissolution and subsequent bioavailability for both in vitro and in vivo experiments.

Q3: What are the recommended solvents and vehicles for solubilizing this compound for research purposes?

For laboratory research, Dimethyl sulfoxide (DMSO) is a common solvent to prepare stock solutions of this compound. For in vivo studies, co-solvent systems are often necessary. Commonly used vehicles include combinations of DMSO, PEG300, Tween-80, and saline, or cyclodextrins like SBE-β-CD in saline. For oral administration in animal models, suspension in 0.5% carboxymethylcellulose sodium (CMC Na) can also be considered.

Q4: Is sonication necessary when preparing this compound solutions?

Yes, sonication is frequently recommended to aid the dissolution of this compound, especially when preparing solutions for in vivo administration. This is due to its low solubility, and sonication helps to ensure the compound is fully dissolved and homogeneously dispersed in the vehicle.

Q5: Has an oral formulation of this compound with proven bioavailability been developed?

Yes, an oral tablet formulation of this compound, under the brand name NUMELVI™, has been developed and approved for veterinary use in dogs for the treatment of pruritus associated with allergic and atopic dermatitis. This indicates that a formulation strategy to achieve sufficient oral bioavailability for therapeutic efficacy has been successfully implemented. Clinical trials in dogs have demonstrated the effectiveness of a once-daily oral dose.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during preparation for in vivo studies.
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle system. The polarity of the final solution may be too high.

  • Troubleshooting Steps:

    • Verify Solvent Ratios: Ensure the proportions of co-solvents (e.g., DMSO, PEG300) are sufficient to maintain this compound in solution. Refer to the recommended formulation protocols for appropriate ratios.

    • Increase Co-solvent Concentration: If precipitation persists, a modest increase in the percentage of organic co-solvents like PEG300 or the use of solubilizing agents like Tween-80 may be necessary.

    • Utilize Cyclodextrins: Consider using a vehicle containing sulfobutylether-β-cyclodextrin (SBE-β-CD), which can form inclusion complexes with poorly soluble drugs and enhance their aqueous solubility.

    • Gentle Warming and Sonication: Gentle warming of the solution in conjunction with sonication can help in redissolving the precipitate. However, be cautious about the thermal stability of this compound.

    • Prepare a Suspension: If a clear solution cannot be achieved at the desired concentration, preparing a uniform suspension in a vehicle like 0.5% CMC Na might be a viable alternative for oral dosing. Ensure the suspension is homogenous before each administration.

Issue 2: Inconsistent results in in vitro assays.
  • Possible Cause: Incomplete dissolution of this compound in the culture medium, leading to variability in the effective concentration.

  • Troubleshooting Steps:

    • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

    • Serial Dilution: Perform serial dilutions of the DMSO stock solution directly into the cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Vortex Thoroughly: After adding the this compound stock solution to the medium, vortex the solution thoroughly to ensure uniform distribution.

    • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

Data Presentation

Table 1: Solubility of this compound in Different Vehicles

Vehicle CompositionAchievable ConcentrationMethodological Note
DMSO80 - 100 mg/mLSonication recommended
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mLSonication recommended
10% DMSO + 90% (20% SBE-β-CD in Saline)2.5 mg/mLSonication is recommended

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Oral Administration (Co-solvent System)

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by sequentially adding and mixing the following components in the specified ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the this compound powder to a small volume of DMSO and vortex to dissolve.

  • Add the PEG300 to the DMSO solution and mix thoroughly.

  • Add the Tween-80 and mix until the solution is clear.

  • Finally, add the saline to reach the final volume and mix.

  • If necessary, use sonication to ensure complete dissolution.

Protocol 2: Preparation of this compound Stock Solution for In Vitro Assays

  • Weigh this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).

  • Vortex the tube until the powder is completely dissolved. Sonication can be used if needed.

  • Store the stock solution at -20°C or -80°C as recommended for long-term stability.

  • For experiments, thaw the stock solution and perform serial dilutions in the appropriate cell culture medium.

Visualizations

Atinvicitinib_MOA Cytokine Cytokines (e.g., IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Transcription Gene Transcription (Itch, Inflammation) Nucleus->Gene_Transcription Regulates This compound This compound This compound->JAK1 Inhibits

Caption: Mechanism of Action of this compound in the JAK-STAT Signaling Pathway.

Formulation_Workflow Start Start: this compound Powder Weigh Weigh this compound Start->Weigh Choose_Route Choose Administration Route Weigh->Choose_Route In_Vitro In Vitro Assay Choose_Route->In_Vitro In Vitro In_Vivo In Vivo Study Choose_Route->In_Vivo In Vivo Prepare_Stock Prepare High-Conc. Stock in DMSO In_Vitro->Prepare_Stock Select_Vehicle Select In Vivo Vehicle In_Vivo->Select_Vehicle Dilute Dilute in Culture Medium Prepare_Stock->Dilute Assay Perform Assay Dilute->Assay Co_Solvent Co-solvent System (DMSO, PEG300, Tween-80, Saline) Select_Vehicle->Co_Solvent Suspension Suspension (0.5% CMC Na) Select_Vehicle->Suspension Dissolve Dissolve/Suspend this compound Co_Solvent->Dissolve Suspension->Dissolve Sonicate Apply Sonication/Warming Dissolve->Sonicate Precipitation Precipitation? Sonicate->Precipitation Administer Administer to Animal Model Precipitation->Administer No Adjust_Vehicle Adjust Vehicle Composition Precipitation->Adjust_Vehicle Yes Adjust_Vehicle->Select_Vehicle

Caption: Experimental Workflow for this compound Formulation.

References

Atinvicitinib Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Atinvicitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective Janus kinase (JAK) inhibitor with high specificity for JAK1.[1][2] By inhibiting JAK1, it blocks the signaling of various cytokines that are dependent on this enzyme, which are involved in inflammation, allergy, and itch responses.[1][2]

Q2: What is the expected outcome of this compound treatment in a relevant cell-based assay?

In a cell-based assay involving JAK1-dependent cytokine signaling (e.g., IL-6 or IL-31 stimulated cells), this compound is expected to inhibit the phosphorylation of downstream STAT proteins (e.g., STAT3). This should lead to a dose-dependent decrease in the expression of target inflammatory genes.

Q3: My in vitro results with this compound are less potent than expected. What are the possible causes?

Several factors could contribute to lower-than-expected potency:

  • Suboptimal Compound Concentration: Ensure the concentration range used is appropriate to capture the full dose-response curve. It is recommended to start with concentrations 5-10 times the reported IC50 value.[2]

  • Compound Stability and Solubility: this compound may degrade or precipitate in cell culture media over long incubation times. Prepare fresh dilutions from a DMSO stock for each experiment and visually inspect the media for any signs of precipitation.

  • Cellular Context: The expression levels of JAK1 and interacting proteins in your specific cell line can influence inhibitor sensitivity.

  • High Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum percentage during the inhibitor treatment period.

  • Assay-Specific Issues: For phospho-protein detection, phosphatase activity in cell lysates can lead to dephosphorylation of your target. Ensure lysis buffers contain fresh phosphatase inhibitors.

Q4: I am observing cell toxicity at high concentrations of this compound. Is this expected?

At high concentrations, kinase inhibitors can exhibit off-target effects that may lead to cytotoxicity. It is crucial to differentiate between specific inhibition of a signaling pathway and general cellular toxicity. Consider performing a counter-screen with a cell line that does not depend on the JAK-STAT pathway for proliferation to assess off-target toxicity.

Q5: Could my cells be developing resistance to this compound?

While specific resistance mechanisms to this compound have not been widely reported, resistance to kinase inhibitors can occur through various mechanisms, including:

  • Mutations in the Target Kinase: Point mutations in the kinase domain of JAK1 could potentially reduce the binding affinity of this compound.

  • Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of the JAK-STAT pathway.

  • Drug Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of STAT Phosphorylation
Possible Cause Troubleshooting Steps
Inconsistent Cytokine Stimulation Ensure consistent concentration and incubation time for the stimulating ligand (e.g., IL-6, IFN-γ). Prepare fresh cytokine dilutions for each experiment.
Phosphatase Activity Use pre-chilled buffers and keep samples on ice during cell lysis. Always add a fresh cocktail of phosphatase inhibitors to your lysis buffer.
Suboptimal Antibody Performance Validate your phospho-specific antibodies using appropriate positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions.
Variable Drug Activity Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Unexpected Phenotypic Changes in Cells
Possible Cause Troubleshooting Steps
Off-Target Effects Review the kinase selectivity profile of this compound. At higher concentrations, inhibition of other JAK family members (JAK2, TYK2) or other kinases might occur. Use a structurally different JAK1 inhibitor to confirm that the observed phenotype is due to JAK1 inhibition.
Cell Line Integrity Perform cell line authentication to ensure you are working with the correct cell line. Genetic drift can occur in cultured cells over time, leading to altered signaling responses.
Experimental Conditions Carefully control for variables such as cell density, serum concentration, and incubation time, as these can all influence cellular phenotypes.

Data Presentation

Table 1: this compound Kinase Selectivity Profile
KinaseIC50 (nM)Selectivity vs. JAK1
JAK10.41x
JAK2615x
TYK21332.5x
JAK311302825x

Data sourced from Probechem Biochemicals.

Table 2: Summary of this compound Clinical Trial Data in Dogs with Atopic Dermatitis
ParameterResult
Dosage 0.8-1.2 mg/kg once daily
Primary Outcome Significant reduction in pruritus (itching) and skin lesion severity
Efficacy Endpoint 87.5% of treated dogs achieved at least a 50% reduction in itching or skin lesion severity index, compared to 23.1% in the placebo group.
Onset of Action Clinically meaningful improvement in itch severity within seven days of once-daily treatment.

Experimental Protocols

Protocol 1: In Vitro STAT3 Phosphorylation Assay
  • Cell Seeding: Plate cells (e.g., canine keratinocytes or a relevant immune cell line) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 10 ng/mL recombinant canine IL-31) for 15-30 minutes.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-STAT3 (e.g., Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Mandatory Visualizations

Atinvicitinib_Mechanism_of_Action cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-31) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_A JAK1 Receptor->JAK1_A 2. Activation JAK1_B JAK1 Receptor->JAK1_B STAT3_inactive STAT3 (inactive) JAK1_A->STAT3_inactive 3. Phosphorylation JAK1_B->STAT3_inactive STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization This compound This compound This compound->JAK1_A Inhibition This compound->JAK1_B DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression 6. Transcription

Caption: this compound inhibits JAK1, preventing STAT3 phosphorylation and subsequent inflammatory gene expression.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (this compound, Cytokines, Antibodies) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Start->Check_Protocol Check_Cells Assess Cell Health & Identity (Viability, Passage Number, Authentication) Start->Check_Cells Inconsistent_Data Inconsistent Results Check_Reagents->Inconsistent_Data Check_Protocol->Inconsistent_Data Check_Cells->Inconsistent_Data Off_Target Potential Off-Target Effects Check_Cells->Off_Target Optimize Optimize Assay Conditions Inconsistent_Data->Optimize Consult Consult Literature for Similar Issues Off_Target->Consult Resolution Resolution/Interpretation Optimize->Resolution Consult->Resolution

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Validation & Comparative

A Comparative Analysis of Atinvicitinib and Oclacitinib in the Management of Canine Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of atinvicitinib (also known as ilunocitinib) and oclacitinib, two Janus kinase (JAK) inhibitors utilized in the treatment of canine atopic dermatitis (cAD). This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, safety profiles, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both this compound and oclacitinib exert their therapeutic effects by inhibiting the Janus kinase (JAK) family of intracellular tyrosine kinases, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from numerous cytokines and growth factors that play a pivotal role in inflammation, pruritus, and the overall pathogenesis of atopic dermatitis.[1] By blocking this pathway, these drugs effectively reduce the inflammatory and pruritic responses characteristic of cAD.

Oclacitinib is a selective JAK1 inhibitor.[2] Its primary mechanism of action involves the inhibition of JAK1-dependent cytokines, which are key mediators in allergy and inflammation, such as interleukin-2 (IL-2), IL-4, IL-6, and IL-13, as well as the pruritus-inducing cytokine IL-31.[3] While it is most potent against JAK1, it also exhibits some inhibitory activity against JAK2, JAK3, and TYK2.[4]

This compound (Ilunocitinib) is described as a non-selective JAK inhibitor with high potency against JAK1, JAK2, and tyrosine kinase 2 (TYK2).[5] This broader spectrum of inhibition allows it to block a wider range of cytokines involved in the inflammatory cascade.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokines (e.g., IL-31) Receptor Cytokine Receptor Cytokine->Receptor JAKs JAKs (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs Activation STAT STAT JAKs->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation, Pruritus) Nucleus->Gene Oclacitinib Oclacitinib (JAK1 selective) Oclacitinib->JAKs This compound This compound (JAK1/JAK2/TYK2) This compound->JAKs

Caption: JAK-STAT signaling pathway and points of inhibition by this compound and oclacitinib.

Comparative Efficacy in Canine Atopic Dermatitis

A head-to-head, randomized, blinded clinical trial involving 338 client-owned dogs with atopic dermatitis provides the most direct comparison of this compound and oclacitinib.

Pruritus Scores (Owner-Assessed)

Pruritus was evaluated by dog owners using a Pruritus Visual Analog Scale (PVAS). The results indicated that both treatments led to a rapid reduction in pruritus within the first 14 days. However, from day 28 to day 112, dogs treated with this compound showed a significantly lower mean PVAS score compared to those treated with oclacitinib. A notable observation was an increase in the mean PVAS score for the oclacitinib group between day 14 and day 28, which corresponds to the dose reduction from twice daily to once daily.

TimepointThis compound (Ilunocitinib) Mean PVAS Score (LSM ± SE)Oclacitinib Mean PVAS Score (LSM ± SE)
Day 0BaselineBaseline
Day 14Similar Reduction to OclacitinibSimilar Reduction to this compound
Day 28Continued ReductionIncrease from Day 14
Day 56Significantly Lower than OclacitinibHigher than this compound
Day 84Significantly Lower than OclacitinibHigher than this compound
Day 112Significantly Lower than OclacitinibHigher than this compound
Specific mean and standard error values were not consistently available in the reviewed literature; the table reflects the reported trends and statistical significance.
Dermatitis Lesion Scores (Investigator-Assessed)

Skin lesions were assessed by investigators using the Canine Atopic Dermatitis Extent and Severity Index, 4th iteration (CADESI-04). Similar to the pruritus scores, both drugs showed a comparable reduction in lesion scores in the initial 14 days. From day 28 to day 112, the this compound-treated group had significantly lower mean CADESI-04 scores.

TimepointThis compound (Ilunocitinib) Mean CADESI-04 Score (LSM ± SE)Oclacitinib Mean CADESI-04 Score (LSM ± SE)
Day 0BaselineBaseline
Day 14Similar Reduction to OclacitinibSimilar Reduction to this compound
Day 28Significantly Lower than OclacitinibHigher than this compound
Day 56Significantly Lower than OclacitinibHigher than this compound
Day 84Significantly Lower than OclacitinibHigher than this compound
Day 112Significantly Lower than OclacitinibHigher than this compound
Specific mean and standard error values were not consistently available in the reviewed literature; the table reflects the reported trends and statistical significance.

Safety and Tolerability

In the comparative clinical trial, both this compound and oclacitinib were reported to be safe and well-tolerated over the 112-day study period. The frequency of observed adverse events was similar between the two treatment groups.

Adverse Event ClassThis compound (Ilunocitinib) FrequencyOclacitinib Frequency
Digestive Tract Disorders (e.g., emesis, diarrhea)13.6%10.7%
Systemic Disorders5.3%7.1%
Skin/Appendages Disorders5.9%3.6%
Data from a 112-day comparative clinical trial.

Experimental Protocols

Head-to-Head Clinical Trial Methodology

The pivotal comparative study was a randomized, blinded, multi-center clinical trial.

  • Study Population: 338 client-owned dogs with a diagnosis of chronic, non-seasonal atopic dermatitis.

  • Treatment Groups:

    • This compound (Ilunocitinib) Group: Received 0.6-0.8 mg/kg orally once daily for up to 112 days.

    • Oclacitinib Group: Received 0.4-0.6 mg/kg orally twice daily for the first 14 days, followed by once daily for the remainder of the study (up to 112 days).

  • Efficacy Assessments:

    • Pruritus: Assessed by owners using an enhanced Pruritus Visual Analog Scale (PVAS). The PVAS is a validated tool where owners mark their dog's level of itch on a scale, which is then measured to provide a score.

    • Skin Lesions: Assessed by investigators using the Canine Atopic Dermatitis Extent and Severity Index, 4th iteration (CADESI-04). The CADESI-04 is a validated scoring system where clinicians grade the severity of erythema, lichenification, and alopecia/excoriation at 20 pre-defined body sites.

  • Safety Assessment: Monitored through the collection of adverse event data, physical examinations, and clinical pathology at various time points throughout the study.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Dog Recruitment (n=338 with cAD) Day0 Day 0: Baseline Assessment (PVAS, CADESI-04) Start->Day0 Randomization Randomization (Blinded) GroupA This compound Group (0.6-0.8 mg/kg SID) Randomization->GroupA GroupB Oclacitinib Group (0.4-0.6 mg/kg BID for 14d, then SID) Randomization->GroupB TreatmentPhase Treatment Period (112 days) GroupA->TreatmentPhase GroupB->TreatmentPhase Day0->Randomization Assessments Follow-up Assessments (Days 14, 28, 56, 84, 112) PVAS, CADESI-04, Safety TreatmentPhase->Assessments Assessments->TreatmentPhase Endpoint End of Study: Final Analysis Assessments->Endpoint

Caption: Workflow of the comparative clinical trial of this compound and oclacitinib.

Conclusion

Both this compound and oclacitinib are effective JAK inhibitors for the management of canine atopic dermatitis. The available clinical trial data suggests that while both drugs offer rapid relief from pruritus and skin lesions, this compound may provide more consistent and superior control during the maintenance phase of treatment compared to oclacitinib. The broader inhibitory profile of this compound across multiple JAK enzymes could contribute to this sustained efficacy. Both medications demonstrated a comparable and favorable safety profile in the head-to-head comparison. These findings offer valuable insights for researchers and professionals engaged in the development of targeted therapies for allergic skin diseases in dogs.

References

Atinvicitinib's Enhanced Selectivity for JAK1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Atinvicitinib is a novel, second-generation Janus kinase (JAK) inhibitor demonstrating high selectivity for JAK1.[1][2] This heightened selectivity is a key attribute, aiming to provide therapeutic benefits by primarily targeting the inflammatory pathways mediated by JAK1, while minimizing effects on other JAK isoforms that are crucial for different physiological functions. This guide provides a detailed comparison of this compound's selectivity for JAK1 over JAK2, supported by in vitro experimental data, and contextualizes its mechanism within the broader landscape of JAK inhibition.

In Vitro Kinase Inhibition Profile

The selectivity of a JAK inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against different JAK family members. A lower IC50 value indicates higher potency. The data presented below summarizes the in vitro kinase inhibition profile of this compound and compares it with other known JAK inhibitors.

Kinase TargetThis compound IC50 (nM)This compound Selectivity Fold (vs. JAK1)Itacitinib IC50 (nM)Baricitinib IC50 (nM)Upadacitinib IC50 (nM)
JAK1 0.4[3]1x2[4]5.9[5]45
JAK2 615x635.7109
TYK2 1332.5x795534700
JAK3 11302825x>2000>4002100

Data compiled from publicly available sources. The selectivity fold is calculated as IC50 (Target JAK) / IC50 (JAK1).

As the data indicates, this compound is a potent inhibitor of JAK1 with an IC50 of 0.4 nM. Its inhibitory activity against JAK2 is 15-fold lower, with an IC50 of 6 nM. This demonstrates a clear selectivity for JAK1 over JAK2. The selectivity is even more pronounced when compared to TYK2 and JAK3. This profile is significant as JAK1 is more broadly involved in inflammatory cytokine signaling, whereas JAK2 plays a crucial role in signaling for hematopoietic growth factors. Therefore, selectively inhibiting JAK1 over JAK2 is a key therapeutic strategy to reduce inflammation while minimizing potential hematological side effects. Press releases regarding this compound (brand name NUMELVI®) state it is at least 10-fold more selective for JAK1 compared to other JAK family members.

Experimental Protocols

Determination of In Vitro Kinase Inhibition (IC50 Values)

The IC50 values, which measure the concentration of an inhibitor required to reduce the activity of a specific enzyme by half, are typically determined through in vitro biochemical assays. A generalized protocol for such an assay is as follows:

  • Enzyme and Substrate Preparation : Recombinant human JAK enzymes (JAK1, JAK2, JAK3, and TYK2) are used. A specific peptide substrate for the kinase is prepared in an appropriate assay buffer.

  • Inhibitor Dilution : this compound and other comparative inhibitors are serially diluted to create a range of concentrations to be tested.

  • Kinase Reaction : The JAK enzyme, its peptide substrate, and ATP (adenosine triphosphate) are combined in the wells of a microplate. The inhibitor at various concentrations is then added to these wells. The reaction is typically initiated by the addition of ATP.

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate by the kinase.

  • Detection and Quantification : The amount of phosphorylated substrate is quantified. This is often done using methods like fluorescence resonance energy transfer (FRET), luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), or radioisotope labeling (e.g., ³³P-ATP).

  • Data Analysis : The kinase activity at each inhibitor concentration is measured and normalized to the activity in control wells (without the inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the process of its validation, the following diagrams illustrate the relevant biological pathway and experimental workflow.

JAK_STAT_Pathway cluster_receptor Cell Membrane Receptor Extracellular Domain Cytokine Receptor Intracellular Domain JAK1 JAK1 Receptor:rec2->JAK1 Activation JAK2 JAK2 Receptor:rec2->JAK2 Activation Cytokine Cytokine Cytokine->Receptor:rec1 Binding STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation This compound This compound This compound->JAK1 Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis A1 Prepare Recombinant JAK Enzymes (JAK1, JAK2, TYK2, JAK3) B1 Combine Enzyme, Substrate, ATP, and Inhibitor A1->B1 A2 Prepare Peptide Substrate and ATP A2->B1 A3 Serially Dilute This compound A3->B1 B2 Incubate at Controlled Temperature B1->B2 B3 Quantify Substrate Phosphorylation B2->B3 C1 Generate Dose-Response Curves for each JAK B3->C1 C2 Calculate IC50 Values C1->C2 C3 Determine Selectivity Profile C2->C3

References

Atinvicitinib Off-Target Kinase Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of Atinvicitinib, a selective Janus kinase 1 (JAK1) inhibitor, with a focus on its off-target screening profile. Due to the limited publicly available comprehensive off-target kinase panel data for this compound, this guide utilizes available data for its on-target and closely related JAK family kinases and compares it with the publicly available data for the approved JAK inhibitor, Baricitinib. This guide is intended to provide an objective comparison based on supporting experimental data and methodologies.

Comparative Kinase Selectivity: this compound vs. Baricitinib

This compound is a selective Janus kinase (JAK) inhibitor with high specificity for JAK1.[1] This selectivity is crucial for its mechanism of action, which involves the inhibition of downstream cytokine signaling pathways dependent on JAK1 enzymatic activity.[1] Baricitinib is also a selective inhibitor of JAK1 and JAK2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Baricitinib against the four members of the JAK family.

Kinase TargetThis compound (IC50, nM)Baricitinib (IC50, nM)
JAK1 0.4 [2]5.9
JAK2 6 [2]5.7
JAK3 1130 [2]>400
TYK2 13 53

Note: Lower IC50 values indicate higher potency.

While a broad off-target kinase screening panel for this compound is not publicly available, its high IC50 value for JAK3 suggests a degree of selectivity against this closely related kinase. For Baricitinib, some off-target activities have been identified. For instance, in vitro studies have shown that Baricitinib can inhibit Protein Kinase N2 (PKN2) and Phosphodiesterase 10A2 (PDE10A2). Such off-target interactions are important considerations in drug development as they can contribute to both therapeutic and adverse effects.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A commonly used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of kinases.

Materials:

  • Recombinant human kinases

  • Test compound (this compound)

  • Substrate for each kinase

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Multi-well assay plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Include control wells: a "no inhibitor" control (vehicle only) and a "no kinase" control (background).

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination of Kinase Reaction and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and initiates a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Visualizing Key Processes

To better understand the context of this compound's function and the methods used for its characterization, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound to Plate Compound_Prep->Dispense_Compound Reaction_Mix Prepare Kinase Reaction Mix (Kinase, Substrate) Dispense_Mix Dispense Reaction Mix Reaction_Mix->Dispense_Mix Start_Reaction Add ATP to Initiate Reaction Dispense_Compound->Start_Reaction Dispense_Mix->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent (Generate Signal) Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50

Caption: Experimental workflow for an in vitro kinase assay.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression 7. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding This compound This compound This compound->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition by this compound.

References

A Head-to-Head Comparison of Atinvicitinib and Other Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Atinvicitinib, a novel Janus kinase (JAK) inhibitor, with other immunomodulators. The focus is on the mechanism of action, selectivity, and available performance data, supported by representative experimental methodologies.

Introduction to this compound

This compound is a second-generation, selective Janus kinase 1 (JAK1) inhibitor.[1][2] It is currently under investigation as a veterinary medicinal product for the treatment of atopic dermatitis in dogs.[2] Its therapeutic effect is derived from the modulation of the JAK-STAT signaling pathway, which is crucial for mediating the effects of various cytokines involved in inflammation, pruritus (itching), and allergic responses.[1][2] By selectively targeting JAK1, this compound aims to provide therapeutic benefits while minimizing off-target effects associated with broader JAK inhibition.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical intracellular signaling cascade for a multitude of cytokines and growth factors. The binding of these extracellular ligands to their receptors triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.

This compound, by inhibiting JAK1, blocks the signaling of key cytokines implicated in atopic dermatitis, such as those dependent on JAK1 for their signal transduction.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK1 Inhibition Gene_Expression Gene Expression (Inflammation, Itch) DNA->Gene_Expression 6. Transcription

Caption: this compound inhibits the JAK1-mediated signaling pathway.

Comparative Data

A key differentiator among JAK inhibitors is their selectivity for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). Higher selectivity for a specific JAK is thought to translate into a more targeted therapeutic effect with a better safety profile.

Table 1: In Vitro Selectivity of this compound and Other JAK Inhibitors
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Fold Selectivity (JAK2/JAK1)Fold Selectivity (JAK3/JAK1)
This compound Not explicitly stated, but is at least 10-fold more selective for JAK1 than for JAK2, JAK3, and TYK2.---≥10≥10
Oclacitinib 101899841.89.9
Abrocitinib ----28>340
Upadacitinib 0.043 µM (43 nM)0.12 µM (120 nM)2.3 µM (2300 nM)4.7 µM (4700 nM)~2.8~53.5

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 indicates higher potency. Data for Oclacitinib, Abrocitinib, and Upadacitinib are sourced from publicly available literature and may have been determined under varying experimental conditions.

Table 2: Clinical Efficacy of this compound in Canine Atopic Dermatitis
Study EndpointThis compound (0.8-1.2 mg/kg once daily)Placebo
Atopic Dermatitis Study (28 days)
≥50% reduction in itching or skin lesion severity87.5% of dogs23.1% of dogs
Allergic Dermatitis Study (7 days)
Clinically meaningful improvement in itch severity>81% of dogs46.5% of dogs

Data is from randomized, placebo-controlled clinical trials presented at the 35th European Veterinary Dermatology Congress.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize JAK inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against isolated JAK enzymes.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase by the test compound results in a decreased signal.

Materials:

  • Recombinant human or canine JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate (e.g., biotinylated).

  • Test compound (e.g., this compound) stock solution in DMSO.

  • Assay buffer (e.g., HEPES, MgCl2, Brij-35).

  • Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-conjugated acceptor).

  • Microplates (e.g., 384-well).

  • HTRF-compatible plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an assay plate. Include a vehicle control (DMSO) for 100% kinase activity and a control without enzyme for background.

  • Kinase Reaction: Add the JAK enzyme and the peptide substrate to the wells containing the compound dilutions.

  • Initiation: Start the enzymatic reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction by adding a detection mixture containing EDTA and the FRET pair detection reagents.

  • Signal Reading: Incubate for 60 minutes at room temperature to allow for the binding of detection reagents, then read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound add_kinase Add JAK Enzyme and Peptide Substrate prep_compound->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate_reaction Incubate at RT (e.g., 60 min) add_atp->incubate_reaction add_detection Add Detection Reagents (EDTA, FRET pair) incubate_reaction->add_detection incubate_detection Incubate at RT (e.g., 60 min) add_detection->incubate_detection read_plate Read Plate on HTRF Reader incubate_detection->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro kinase inhibition assay.
Cellular Assay for STAT Phosphorylation

Objective: To assess the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Principle: Cytokine-responsive cells are pre-treated with the inhibitor and then stimulated with a specific cytokine. The level of phosphorylated STAT is then quantified, typically by flow cytometry or ELISA.

Materials:

  • A cytokine-responsive cell line (e.g., peripheral blood mononuclear cells - PBMCs).

  • Test compound (e.g., this compound) stock solution in DMSO.

  • Cytokine for stimulation (e.g., IL-6, IL-31).

  • Cell culture medium.

  • Fixation and permeabilization buffers.

  • Fluorescently-labeled anti-phospho-STAT antibody.

  • Flow cytometer.

Procedure:

  • Cell Culture: Culture the cells under appropriate conditions.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway.

  • Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow antibody entry.

  • Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the STAT protein of interest.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in each treatment group.

  • Data Analysis: Determine the concentration of the compound required to inhibit 50% of the cytokine-induced STAT phosphorylation (IC50).

Conclusion

This compound is a promising selective JAK1 inhibitor with demonstrated efficacy in preclinical models of allergic and atopic dermatitis. Its high selectivity for JAK1 over other JAK isoforms suggests a targeted mechanism of action that may offer a favorable safety profile. Further head-to-head clinical trials and peer-reviewed publications of detailed experimental data will be crucial to fully elucidate its comparative performance against other immunomodulators. The experimental protocols outlined provide a framework for the types of studies used to characterize and compare such targeted therapies.

References

Atinvicitinib Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Atinvicitinib's Performance Across Different Species

For researchers and drug development professionals, understanding the cross-reactivity of a new therapeutic agent is paramount for preclinical study design and predicting clinical outcomes. This guide provides a comprehensive comparison of this compound, a selective Janus kinase 1 (JAK1) inhibitor, and its activity in various species. This compound is currently under investigation as a veterinary medicinal product for the treatment of atopic dermatitis in dogs.[1] Its mechanism of action involves the inhibition of JAK1-dependent cytokine signaling pathways, which are crucial mediators of itch, inflammation, and allergic responses.[1][2][3]

This guide summarizes the available quantitative data on this compound's selectivity and provides a comparative look at other selective JAK1 inhibitors. Detailed experimental methodologies for key assays are also included to support further research.

In Vitro Selectivity of this compound and Comparators

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other selective JAK1 inhibitors against the four members of the JAK family. A lower IC50 value indicates greater potency. The data for this compound in species other than canine is not publicly available at this time.

CompoundSpeciesJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK1 Selectivity over JAK2JAK1 Selectivity over JAK3JAK1 Selectivity over TYK2
This compound CanineData not publicly availableData not publicly availableData not publicly availableData not publicly available≥10-fold[2]≥10-fold≥10-fold
MouseData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
RatData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
MonkeyData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Filgotinib Human10288101162.8x81x11.6x
Upadacitinib Human43110230046002.6x53.5x107x

In Vivo Efficacy in Animal Models of Atopic Dermatitis

This compound has demonstrated efficacy in canine models of atopic dermatitis. In a randomized clinical trial, dogs with atopic dermatitis treated with this compound showed a significant reduction in pruritus and inflammation.

Comparative efficacy data for other selective JAK1 inhibitors in rodent models of allergic dermatitis is available. For instance, both tofacitinib (a pan-JAK inhibitor with JAK1 activity) and oclacitinib (a JAK1 selective inhibitor) have been shown to reduce itch and inflammation in a mouse model of allergic dermatitis when administered orally or topically.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of this compound's mechanism and the methods used for its evaluation, the following diagrams illustrate the JAK1 signaling pathway and a general workflow for assessing JAK inhibitor selectivity.

JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_1 JAK1 Receptor->JAK1_1 2. Activation JAK1_2 JAK1 Receptor->JAK1_2 2. Activation STAT_inactive STAT (inactive) JAK1_1->STAT_inactive 3. Phosphorylation JAK1_2->STAT_inactive 3. Phosphorylation STAT_active pSTAT (active) Gene Gene Transcription STAT_active->Gene 4. Dimerization & Translocation This compound This compound This compound->JAK1_1 Inhibition This compound->JAK1_2 Inhibition

Caption: Simplified diagram of the JAK1/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay Enzyme Purified JAK (JAK1, JAK2, JAK3, TYK2) Assay Kinase Activity Assay (e.g., ADP-Glo) Enzyme->Assay Inhibitor This compound (serial dilution) Inhibitor->Assay Cells Immune Cells (e.g., PBMCs) Inhibitor->Cells IC50 Determine IC50 Assay->IC50 Cell_IC50 Determine Cellular IC50 Cytokine Cytokine Stimulation Cells->Cytokine pSTAT Measure pSTAT (Flow Cytometry) Cytokine->pSTAT pSTAT->Cell_IC50

Caption: General experimental workflow for assessing the selectivity of a JAK inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified JAK enzymes.

Objective: To quantify the potency of this compound against JAK1, JAK2, JAK3, and TYK2 in a cell-free system.

Materials:

  • Recombinant human or other species-specific JAK1, JAK2, JAK3, and TYK2 enzymes.

  • A suitable kinase substrate peptide.

  • Adenosine triphosphate (ATP).

  • This compound (or other test inhibitor).

  • Kinase assay buffer.

  • A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Multi-well assay plates (e.g., 384-well).

  • A plate reader capable of detecting the assay signal (e.g., luminescence).

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In the wells of the assay plate, combine the kinase assay buffer, the specific JAK enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the diluted this compound to the wells. Include control wells with vehicle (DMSO) only.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity according to the manufacturer's protocol for the chosen assay kit. This typically involves adding a detection reagent that generates a luminescent or fluorescent signal proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Inhibition Assay

This protocol describes a method to assess the functional inhibition of JAK signaling in a cellular context by measuring the phosphorylation of downstream STAT proteins.

Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in cells from different species.

Materials:

  • Isolated primary cells (e.g., peripheral blood mononuclear cells - PBMCs) or a relevant cell line from the species of interest (e.g., canine, murine, human).

  • Cell culture medium and supplements.

  • A specific cytokine to activate the JAK1 signaling pathway (e.g., Interleukin-6 for JAK1/JAK2).

  • This compound (or other test inhibitor).

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibodies specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT3) and for a total STAT protein control.

  • A flow cytometer.

Procedure:

  • Cell Preparation: Isolate and culture the cells from the desired species.

  • Inhibitor Treatment: Pre-incubate the cells with a serial dilution of this compound for a specified time.

  • Cytokine Stimulation: Add the appropriate cytokine to the cell cultures to stimulate the JAK-STAT pathway.

  • Fixation and Permeabilization: Stop the stimulation and fix the cells to preserve the phosphorylation status of the proteins. Permeabilize the cell membrane to allow antibody entry.

  • Immunostaining: Incubate the cells with fluorescently labeled antibodies against the phosphorylated STAT protein and total STAT protein.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer to quantify the amount of phosphorylated STAT in individual cells.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal for each treatment condition. Calculate the percentage of inhibition of STAT phosphorylation relative to the cytokine-stimulated control without inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

References

Safety Operating Guide

Navigating the Safe Disposal of Atinvicitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the proper disposal of Atinvicitinib is paramount for ensuring a safe laboratory environment and minimizing environmental impact. This guide offers procedural, step-by-step instructions to directly address operational questions regarding the handling and disposal of this compound.

Initial searches for "this compound" did not yield specific disposal protocols. However, information is available for "Axitinib," a structurally similar kinase inhibitor. It is presumed the user is inquiring about Axitinib. The following procedures are based on the safety data sheets (SDS) for Axitinib and general best practices for the disposal of hazardous pharmaceutical waste. Researchers should always consult their institution's specific guidelines and local regulations.

Axitinib is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Therefore, proper disposal is crucial to prevent environmental contamination.

Quantitative Data Summary

For easy reference, the following table summarizes key hazard information for Axitinib.

Hazard InformationDataReference
Acute Toxicity (Oral) Harmful if swallowed.[2][3][4]
Eye Irritation Causes serious eye irritation.
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.
Germ Cell Mutagenicity Suspected of causing genetic defects.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.

Experimental Protocols: Disposal of this compound (presumed Axitinib)

The following methodology outlines the recommended procedure for the safe disposal of this compound (presumed Axitinib) waste in a laboratory setting. This protocol is designed to be followed by trained personnel in accordance with institutional and local environmental regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

  • Sealable, leak-proof, and clearly labeled hazardous waste container.

  • Chemical waste manifest or tracking form.

  • Inert absorbent material (e.g., vermiculite, sand).

Procedure:

  • Segregation of Waste: At the point of generation, segregate this compound waste from non-hazardous waste. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

  • Containerization:

    • Place solid this compound waste directly into a designated hazardous waste container.

    • For liquid waste containing this compound, absorb the liquid with an inert material before placing it in the hazardous waste container.

    • Ensure the container is compatible with the chemical properties of the waste.

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("Axitinib"), and any other information required by your institution, such as the date and the generating lab's contact information.

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area that is away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste manifest forms accurately to ensure a clear chain of custody for the disposal process.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.

A Waste Generation (this compound/Axitinib) B Segregate Hazardous Waste A->B C Package in Labeled, Sealable Container B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup (EHS or Contractor) D->E F Complete Waste Manifest E->F G Transport to Approved Waste Disposal Facility F->G

Caption: this compound (presumed Axitinib) Disposal Workflow.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting both laboratory personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Atinvicitinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Atinvicitinib. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on material safety data sheets.[1][2] It is essential to use this PPE to avoid inhalation and contact with eyes and skin.[1][2][3]

PPE CategoryType of EquipmentSpecifications and Use Cases
Eye and Face Protection Safety goggles with side-shieldsRequired to prevent splashes of liquids or dust from entering the eyes.
Hand Protection Protective glovesNitrile, polyurethane, neoprene, or latex gloves are recommended. Vinyl gloves are not suitable. Gloves should be powder-free and meet ASTM Standard D-6978-(05)-13 for resistance to permeation by chemotherapy drugs. It is advised to change gloves frequently, especially if they become contaminated, torn, or punctured.
Body Protection Impervious clothing / GownA disposable, lint-free gown made of low-permeability fabric with long sleeves and tight-fitting cuffs that fastens in the back is recommended. Gowns should be changed immediately in case of contamination or at the end of a handling session.
Respiratory Protection Suitable respiratorA fit-tested N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols. Use of a respirator should be part of a comprehensive respiratory protection program.
Foot Protection Disposable shoe coversRecommended in sterile preparation areas or in the event of a spill to prevent shoe contamination and the spread of the substance.

Standard Operating Procedures for Safe Handling

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet.

  • An accessible safety shower and eyewash station must be available in the immediate work area.

Handling Precautions:

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling.

Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

Emergency Procedures and Disposal

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water. Call a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Accidental Release Measures:

  • Use full personal protective equipment during cleanup.

  • For liquid spills, absorb with a non-combustible material like diatomite or universal binders.

  • Decontaminate surfaces by scrubbing with alcohol.

  • Collect all waste in a sealed container for disposal.

  • Prevent the substance from entering drains or water courses.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of via wastewater or household waste.

Workflow for Safe Handling and Disposal of this compound

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don appropriate PPE: - Gown - Two pairs of gloves - Eye protection - Respirator (if needed) prep_setup Prepare well-ventilated workspace (e.g., chemical fume hood) prep_ppe->prep_setup handling_weigh Weighing and preparation of solutions prep_setup->handling_weigh Proceed to handling handling_exp Experimental procedures handling_weigh->handling_exp post_decon Decontaminate workspace and equipment handling_exp->post_decon Complete experiment post_dispose Dispose of waste in - Labeled hazardous waste containers post_decon->post_dispose post_doff Doff PPE in the - Correct order post_dispose->post_doff post_wash Wash hands thoroughly post_doff->post_wash

Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.